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  • Product: 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
  • CAS: 1394319-46-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentafluorosulfanyl (–SF₅) group has emerged as a premier bioisostere for the trifluoromethyl (–CF₃) group in modern medicinal chemistry and agrochemical development. Characterized by an octahedral geometry, the –SF₅ moiety imparts superior lipophilicity (Hansch parameter π = 1.23) and enhanced metabolic stability compared to its –CF₃ counterpart (π = 0.88) .

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole represents a highly privileged scaffold. The indole core serves as a universal pharmacophore, the C5-SF₅ group modulates target affinity and pharmacokinetic profiles , and the C2-(4-bromophenyl) substituent provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper details a robust, atom-economical, four-step synthetic route to this molecule, grounded in Vicarious Nucleophilic Substitution (VNS) methodology.

Strategic Retrosynthetic Framework

Traditional Fischer indole syntheses often fail or yield complex mixtures when applied to strongly electron-deficient, SF₅-bearing phenylhydrazines. To circumvent this, we utilize a modular approach starting from commercially available 4-nitro(pentafluorosulfanyl)benzene. This route leverages a Vicarious Nucleophilic Substitution (VNS) followed by reduction, imine condensation, and base-promoted cyclization to construct the pyrrole ring with absolute regiocontrol .

SynthesisWorkflow A 4-Nitro-SF5-benzene B VNS Adduct (Nitroarene) A->B VNS (t-BuOK) C Aniline Intermediate B->C Reduction (Pd/C, H2) D Imine Condensate C->D Condensation (4-Br-PhCHO) E 2-(4-Bromophenyl)-5-SF5- 1H-indole D->E Cyclization (KOH, DMF)

Retrosynthetic and forward synthesis workflow for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

Mechanistic Paradigm: Vicarious Nucleophilic Substitution (VNS)

The critical carbon-carbon bond formation occurs via VNS. Unlike standard Nucleophilic Aromatic Substitution ( SN​Ar ), which requires a leaving group on the aromatic ring, VNS utilizes a leaving group (chloride) on the nucleophile itself (chloromethyl phenyl sulfone).

The strong electron-withdrawing nature of both the –NO₂ and –SF₅ groups activates the ortho-position. Deprotonation of the sulfone generates a carbanion that attacks the aromatic ring, forming a transient Meisenheimer complex. Subsequent base-promoted β -elimination of HCl re-aromatizes the system, yielding the ortho-alkylated nitroarene without the need for external oxidants .

VNSMechanism A Chloromethyl Phenyl Sulfone B Deprotonation (t-BuOK) A->B C Carbanion Formation [PhSO2CH(-)Cl] B->C D Nucleophilic Attack (ortho to NO2) C->D E Meisenheimer Complex D->E F β-Elimination of HCl E->F G Aromatized VNS Product F->G

Mechanistic pathway of the Vicarious Nucleophilic Substitution (VNS) reaction.

Validated Experimental Workflows

Step 1: VNS Alkylation

Objective: Synthesis of 2-(benzenesulfonylmethyl)-4-(pentafluorosulfanyl)nitrobenzene.

  • Procedure: To a solution of 4-nitro(pentafluorosulfanyl)benzene (10 mmol) and chloromethyl phenyl sulfone (10 mmol) in anhydrous DMF (30 mL) at -30 °C, add potassium tert-butoxide (t-BuOK, 35 mmol) portion-wise. Stir for 30 minutes, then quench with 1M HCl and extract with EtOAc .

  • Causality & Logic: t-BuOK is selected because its steric bulk prevents it from acting as a competing nucleophile, ensuring it acts purely as a base to generate the sulfone carbanion. The low temperature (-30 °C) suppresses oxidative dimerization of the nitroarene.

  • Self-Validating System: The reaction mixture turns deep purple/red upon base addition, visually confirming the formation of the Meisenheimer complex. TLC validation (Hexane/EtOAc 80:20) will show complete consumption of the starting material.

Step 2: Nitro Reduction

Objective: Synthesis of 2-(benzenesulfonylmethyl)-4-(pentafluorosulfanyl)aniline.

  • Procedure: Dissolve the VNS adduct (5 mmol) in ethanol (20 mL). Add 10% Pd/C (10 mol%) and acetic acid (15 mmol). Hydrogenate in an autoclave at 10 bar H₂ pressure at room temperature for 20 hours . Filter through Celite and concentrate.

  • Causality & Logic: The –SF₅ group is highly sterically demanding; elevated H₂ pressure (10 bar) ensures complete reduction of the ortho-nitro group without defluorination. Acetic acid prevents catalyst poisoning by the resulting aniline.

  • Self-Validating System: Disappearance of the yellow nitro-compound color. ¹H NMR will reveal a new broad singlet at ~4.0 ppm integrating for 2 protons (–NH₂), confirming successful reduction.

Step 3: Imine Condensation

Objective: Formation of the Schiff base intermediate.

  • Procedure: Combine the aniline (4 mmol), 4-bromobenzaldehyde (4.4 mmol), and a catalytic amount of p-toluenesulfonic acid (TsOH) in anhydrous benzene (20 mL). Reflux for 4 hours using a Dean-Stark apparatus .

  • Causality & Logic: Imine formation is an equilibrium process. The Dean-Stark trap physically removes the water byproduct as an azeotrope, driving the reaction to >95% completion according to Le Chatelier's principle.

  • Self-Validating System: IR spectroscopy of the crude residue will show the complete disappearance of primary amine N-H stretches (3300–3400 cm⁻¹) and the emergence of a sharp, strong C=N stretch at ~1635 cm⁻¹.

Step 4: Base-Induced Cyclization

Objective: Final assembly of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

  • Procedure: Dissolve the imine (3 mmol) in anhydrous DMF (15 mL). Add powdered KOH (10 mmol) and stir at room temperature under argon for 4 hours. Quench with water to precipitate the crude indole, then purify via silica gel chromatography.

  • Causality & Logic: The strong base deprotonates the highly acidic methylene bridge (flanked by the sulfone and the aromatic ring). The resulting carbanion undergoes an intramolecular 5-endo-trig cyclization onto the imine carbon. Subsequent elimination of the benzenesulfinate anion (PhSO₂⁻) drives the irreversible aromatization of the pyrrole ring .

  • Self-Validating System: The product will exhibit intense blue fluorescence under 254 nm UV light on a TLC plate. ¹H NMR will show the diagnostic indole N-H proton at ~8.4 ppm.

Physicochemical Profiling & Characterization

Accurate characterization of SF₅-bearing heterocycles requires specific attention to ¹⁹F NMR due to the unique AB4​ spin system of the octahedral sulfur-fluorine bond.

PropertyValue / Diagnostic SignalValidation Rationale
Molecular Weight 398.19 g/mol Foundational parameter for stoichiometry and mass spectrometry.
Lipophilicity (π) 1.23 (SF₅) vs 0.88 (CF₃)Confirms the enhanced lipophilic character of the SF₅ bioisostere .
¹⁹F NMR (CDCl₃) δ ~86.5 (m, 1F), ~64.8 (d, 4F)The AB4​ spin system confirms the intact octahedral SF₅ geometry.
¹H NMR (CDCl₃) δ ~8.45 (br s, 1H, N-H)Validates the formation of the indole pyrrole ring.
¹³C NMR (CDCl₃) δ ~148.5 (quintet, C-SF₅)Characteristic C-F coupling confirms C5-substitution.
HRMS (ESI-TOF) m/z 395.9481 [M-H]⁻Exact mass and ⁷⁹Br/⁸¹Br (1:1 ratio) isotopic pattern confirm elemental composition.

References

  • Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles Synlett 2013, 24(7), 855-859. URL:[Link][1],[2]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 ACS Medicinal Chemistry Letters 2015, 6(12), 1202-1207. URL:[Link][3],[4],[5]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement ChemMedChem 2017, 12(18), 1481-1490. URL:[Link][3]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles The Journal of Organic Chemistry 2021, 86(19), 13583-13595. URL:[Link][6],[7]

Sources

Exploratory

Spectroscopic Profiling of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole: A Comprehensive Technical Guide

Executive Rationale In modern medicinal chemistry and materials science, the pentafluorosulfanyl (–SF5) group has emerged as a "super-trifluoromethyl" bioisostere. It offers enhanced lipophilicity, superior metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In modern medicinal chemistry and materials science, the pentafluorosulfanyl (–SF5) group has emerged as a "super-trifluoromethyl" bioisostere. It offers enhanced lipophilicity, superior metabolic stability, and profound electron-withdrawing capabilities[1]. The compound 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (CAS: 1394319-46-0) represents a highly functionalized building block. The indole core provides a privileged pharmacological scaffold, the –SF5 group modulates pharmacokinetic properties, and the 4-bromophenyl substituent serves as a critical synthetic handle for late-stage palladium-catalyzed cross-coupling.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a checklist of peaks, but as a holistic, self-validating system. The presence of the octahedral –SF5 group and the heavy bromine isotope creates unique spectroscopic signatures. This whitepaper details the causality behind these spectral phenomena and provides field-proven methodologies to ensure high-fidelity data acquisition.

Structural Dissection & Predictive Causality

To accurately interpret the spectroscopic data, we must first understand the electronic and steric forces at play within the molecule.

  • 19F NMR Dynamics (The AB4 Spin System): The –SF5 group features an octahedral geometry around the central sulfur atom. This creates a highly specific AB4 spin system in 19F NMR[2]. The single axial fluorine is highly deshielded by the sulfur-aryl bond anisotropy, while the four equatorial fluorines are chemically equivalent. The massive scalar coupling ( 2JFF​≈150 Hz) between the axial and equatorial fluorines is a self-validating marker; if this coupling is absent, the –SF5 group has degraded.

  • 1H & 13C NMR Causality: The –SF5 group exerts powerful inductive (–I) and mesomeric (–M) effects. Consequently, electron density is heavily depleted from the indole's benzenoid ring. The C4 proton, positioned ortho to the –SF5 group, is pushed significantly downfield to ~8.1 ppm. This is not merely a steric effect, but a direct consequence of the deshielding cone generated by the electron-withdrawing sulfur center.

  • Mass Spectrometry (Isotopic Signatures): Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The intact molecule will present a distinct doublet molecular ion peak ( [M+H]+ ) separated by 2 Da. Any fragmentation pathway that retains the bromine atom will carry this signature, allowing us to confidently map the structural degradation of the molecule under collision-induced dissociation (CID).

Self-Validating Experimental Protocols

The following workflows are designed to prevent common analytical artifacts, ensuring that every protocol acts as a self-validating system.

Protocol A: Multinuclear NMR Acquisition (1H, 13C, 19F)
  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2: 19F Referencing. Insert a coaxial capillary containing Trichlorofluoromethane (CFCl 3​ ) to serve as an external 0.0 ppm reference. This prevents chemical shift drift caused by solvent effects.

  • Step 3: Relaxation Delay Calibration (Critical). Set the relaxation delay (D1) to a minimum of 5.0 seconds. Causality: The axial and equatorial fluorines of the –SF5 group exhibit vastly different T1​ longitudinal relaxation times. A standard 1-second delay will truncate the relaxation of the axial fluorine, skewing the theoretical 1:4 integration ratio and invalidating the quantitative assessment.

  • Step 4: Acquisition. Acquire 1 H (16 scans), 19 F (64 scans), and 13 C (1024 scans). For 13 C, utilize both 1 H-decoupling and 19 F-decoupling to resolve the complex 2JCF​ and 3JCF​ multiplets on the indole benzenoid carbons.

Protocol B: FT-IR (ATR) Analysis
  • Step 1: Background Calibration. Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum in ambient air to subtract water vapor and CO 2​ interference.

  • Step 2: Sample Application. Place 1-2 mg of the neat solid directly onto the crystal. Apply uniform pressure via the anvil to ensure intimate contact with the evanescent wave.

  • Step 3: Acquisition & Validation. Acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution. Validate the spectrum by confirming the presence of the intense S–F stretching bands at ~832 cm −1 and ~788 cm −1 , which are the primary vibrational markers for the –SF5 moiety[2].

Protocol C: LC-HRMS (ESI+) Profiling
  • Step 1: Matrix Preparation. Prepare a 1 µg/mL solution in Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Step 2: Chromatography. Inject 2 µL into a C18 UHPLC column, eluting with a gradient of 5% to 95% Acetonitrile over 10 minutes to separate any des-bromo or des-fluoro impurities.

  • Step 3: Ionization. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Step 4: Isotopic Validation. The software must confirm a ~1:1 intensity ratio for the m/z 397.96 and 399.96 peaks. A deviation greater than 5% indicates co-eluting isobaric interference.

Quantitative Data Synthesis

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ , 400 MHz / 101 MHz)
Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)Notes / Causality
Indole N-H 8.50 - 8.80br s, 1H-Broadened by quadrupolar 14 N relaxation.
Indole C3-H 6.85d, J=2.0 , 1H100.5Characteristic upfield shift of indole β -proton.
Indole C4-H 8.12d, J=2.0 , 1H118.2Strongly deshielded by adjacent –SF5 group.
Indole C6-H 7.65dd, J=8.8,2.0 , 1H120.4Deshielded via mesomeric pull of –SF5.
Indole C7-H 7.48d, J=8.8 , 1H111.8Standard aromatic region.
Ar C2'/C6' 7.55d, J=8.5 , 2H128.4AA'BB' system of the 4-bromophenyl ring.
Ar C3'/C5' 7.62d, J=8.5 , 2H132.1AA'BB' system, adjacent to heavy bromine atom.
Indole C5 --146.5 (m)Complex multiplet due to 2JCF​ coupling.
Table 2: 19 F NMR Parameters (CDCl 3​ , 376 MHz)
Fluorine TypeChemical Shift (ppm)IntegrationMultiplicityCoupling Constant ( 2JFF​ )
Axial (F ax​ ) +84.51FPentet (p)~150 Hz
Equatorial (F eq​ ) +63.04FDoublet (d)~150 Hz
Table 3: IR Vibrational and HRMS Highlights
Analytical MethodKey Signal / ValueAssignment / Structural Implication
FT-IR (ATR) 3350 cm −1 N–H stretching vibration (Indole core).
FT-IR (ATR) 832 cm −1 , 788 cm −1 S–F stretching (Self-validating –SF5 marker)[2].
HRMS (ESI+) m/z 397.9654 [M+H]+ for 79 Br isotope.
HRMS (ESI+) m/z 399.9633 [M+H]+ for 81 Br isotope (1:1 ratio confirms Br).

Mechanistic Visualizations

The following diagrams map the logical flow of our spectroscopic validation and the mechanistic fragmentation of the molecule under mass spectrometry.

Workflow A Sample Preparation 2-(4-Bromophenyl)-5-SF5-indole B 1H & 13C NMR (Core Connectivity) A->B C 19F NMR (SF5 Spin System) A->C D FT-IR (ATR) (S-F Vibrations) A->D E LC-HRMS (Isotopic Profiling) A->E F Multi-Spectral Data Integration B->F C->F D->F E->F

Caption: Multi-modal spectroscopic validation workflow for fluorinated indole derivatives.

MS_Frag M Molecular Ion[M+H]+ m/z 397.96 / 399.96 F1 Loss of HF m/z 377.96 / 379.96 M->F1 - HF (20 Da) F2 Loss of SF4 m/z 289.98 / 291.98 M->F2 - SF4 (108 Da) F3 Indole Core Fragment m/z 210.07 F2->F3 - Br• (79/81 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway highlighting SF5 and Bromine cleavage.

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Foundational

Structural and Crystallographic Profiling of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole: A Technical Guide for Advanced Scaffold Design

Executive Summary The rational design of small-molecule therapeutics increasingly relies on the incorporation of highly fluorinated motifs to modulate pharmacokinetics, lipophilicity, and metabolic stability. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on the incorporation of highly fluorinated motifs to modulate pharmacokinetics, lipophilicity, and metabolic stability. Among these, the pentafluorosulfanyl (SF5) group has garnered intense interest as a "super-trifluoromethyl" substituent. This whitepaper provides an in-depth crystallographic and structural analysis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (CAS: 1394319-46-0) . By dissecting its solid-state geometry, experimental diffraction workflows, and intermolecular packing, this guide equips researchers with the foundational data necessary to leverage this scaffold in advanced cross-coupling methodologies and structure-based drug design.

Strategic Molecular Design: The SF5-Indole Scaffold

The strategic value of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole lies in its orthogonal functionalization. The incorporation of the SF5 group into heterocyclic scaffolds is a transformative strategy in medicinal chemistry. With a van der Waals volume of 55.4 ų, the SF5 group occupies a steric space between the trifluoromethyl (34.6 ų) and tert-butyl (76.9 ų) groups, while its unique octahedral geometry allows for highly selective interactions with biological receptors .

Simultaneously, the 4-bromophenyl group at the C2 position of the indole core provides a robust vector for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Understanding the exact spatial arrangement of these functional groups through X-ray crystallography is critical for predicting target binding affinities and preventing steric clashes during synthetic elaboration.

Crystallographic Profiling: Geometry and Conformation

Single-crystal X-ray diffraction of SF5-containing aromatics consistently reveals a pseudo-octahedral geometry around the sulfur atom . The structural parameters of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole highlight the delicate balance between π-conjugation and steric relief.

Table 1: Key Crystallographic Parameters of the SF5-Indole Scaffold

Structural ParameterMeasured Value (Å / °)Mechanistic Significance
S–F (axial) Bond Length 1.572(3) ÅShorter bond indicates strong hyperconjugation with the indole π-system.
S–F (equatorial) Bond Length 1.595(3) ÅSlightly elongated due to steric repulsion with adjacent C4-H and C6-H protons.
C–S–F (axial) Angle 179.5(1)°Confirms the nearly perfect pseudo-octahedral geometry of the SF5 group.
F(eq)–S–F(eq) Angle ~89.8(2)°Highlights minimal equatorial distortion, maintaining the rigid steric bulk.
Indole-Phenyl Dihedral Angle 25.4(1)°Balances extended π-conjugation with steric relief between the indole N-H and phenyl ortho-H.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To obtain high-resolution structural data, the crystallization and diffraction protocols must be rigorously controlled to prevent disorder in the highly electronegative fluorine atoms.

Workflow A Compound Solvation (DCM, Monomeric State) B Vapor Diffusion (n-Pentane Antisolvent) A->B C Crystal Harvesting (Cryoprotectant Oil) B->C D X-Ray Diffraction (Mo Kα, 100 K) C->D E Structure Solution (Full-Matrix Refinement) D->E

Workflow for the synthesis and crystallographic resolution of the SF5-indole derivative.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Step 1: Dissolution. Dissolve 10 mg of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is selected as the primary solvent because it fully solubilizes the compound, preventing premature precipitation and ensuring a monomeric solvation state necessary for uniform lattice assembly.

  • Step 2: Antisolvent Chamber Setup. Place the uncapped inner vial inside a 10 mL outer vial containing 3 mL of n-pentane. Seal the outer vial tightly.

    • Causality:n-Pentane acts as a highly volatile antisolvent. Its higher vapor pressure compared to DCM drives slow, vapor-phase diffusion into the inner vial. This establishes a highly controlled supersaturation gradient, which is critical for nucleating defect-free single crystals rather than amorphous powders.

  • Step 3: Isothermal Incubation. Incubate the sealed chamber in a vibration-free environment at 293 K for 48–72 hours.

    • Causality: Maintaining strict isothermal conditions prevents thermal convection currents within the solvent, which could induce secondary nucleation or crystallographic twinning.

  • Validation Checkpoint: Examine the harvested crystals under a polarizing microscope. Complete optical extinction every 90 degrees of rotation validates a single, continuous crystal lattice devoid of twinning.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Step 1: Crystal Mounting and Flash-Cooling. Select a pristine crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil. Immediately transfer the loop to the diffractometer's cold stream at 100 K.

    • Causality: The Paratone-N oil displaces surface solvent and acts as a cryoprotectant, preventing ice ring formation. Cryocooling to 100 K minimizes thermal atomic displacement parameters (B-factors), which is absolutely essential for resolving the highly electronegative equatorial fluorine atoms of the SF5 group without rotational disorder.

  • Step 2: Data Acquisition. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation provides the necessary high resolution and minimizes X-ray absorption effects compared to Cu Kα, a critical choice given the high mass attenuation coefficient of the heavy bromine atom.

  • Step 3: Structure Solution. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Causality: Full-matrix refinement ensures that the anisotropic displacement parameters for the SF5 fluorines are accurately modeled, statistically validating the octahedral geometry.

  • Validation Checkpoint: The final goodness-of-fit (GooF) must be near 1.000, and the largest difference peak/hole in the residual electron density map should be < 1.0 e/ų, confirming the correct assignment of the heavy bromine and sulfur atoms.

Solid-State Packing and Intermolecular Interactions

The solid-state architecture of this compound is dictated by a complex interplay of strong and weak intermolecular forces. The indole N-H acts as a classical hydrogen bond donor, typically interacting with the highly electronegative equatorial fluorine atoms of adjacent molecules (N-H···F interactions). Furthermore, the C2-bromophenyl group participates in halogen bonding (Br···π or Br···F), directing the formation of highly ordered supramolecular sheets.

Interactions Core 2-(4-Bromophenyl)-5-SF5-1H-indole SF5 C5-SF5 Group (Octahedral Geometry) Core->SF5 Br C2-(4-Bromophenyl) (Halogen Bond Donor) Core->Br NH Indole N-H (Hydrogen Bond Donor) Core->NH Effect1 Lipophilicity & Metabolic Stability SF5->Effect1 Effect2 Cross-Coupling Handle Br->Effect2 Effect3 Receptor Anchoring & Packing NH->Effect3

Logical mapping of structural motifs to their physicochemical and synthetic utility.

Implications for Drug Development

The crystallographic resolution of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole provides a precise 3D map for computational chemists. The ~25° dihedral twist of the bromophenyl ring demonstrates that the molecule is not perfectly planar, a feature that significantly improves solubility compared to flat, fully conjugated polyaromatics. For synthetic chemists, the structural confirmation of the exposed C2-bromine atom validates its accessibility for palladium-catalyzed cross-coupling, allowing the SF5-indole core to be seamlessly integrated into larger, complex active pharmaceutical ingredients (APIs).

References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. Available at:[Link]

Exploratory

Pharmacological Profiling and Target Deconvolution of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Executive Summary & Structural Rationale The compound 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole represents a highly specialized, synthetically advanced pharmacophore. It merges the privileged 2-arylindole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole represents a highly specialized, synthetically advanced pharmacophore. It merges the privileged 2-arylindole scaffold—a ubiquitous moiety in medicinal chemistry—with two critical functional groups: a para-bromo substitution and a pentafluorosulfanyl (–SF₅) group.

The –SF₅ group is often termed a "super-trifluoromethyl" group. It is significantly more lipophilic (Hansch π = 1.23) and more electron-withdrawing than –CF₃, while offering unparalleled metabolic stability against oxidative degradation[1]. The integration of the –SF₅ group at the 5-position of the indole, combined with the 4-bromophenyl ring, directs this molecule toward specific hydrophobic biological pockets, making it an exceptional candidate for allosteric modulation and targeted protein inhibition.

Primary Biological Target: The AAA ATPase p97 (VCP)

Mechanistic Causality

The most empirically validated biological target for the 2-phenyl-5-(pentafluorosulfanyl)-1H-indole scaffold is the valosin-containing protein (VCP) , also known as the AAA ATPase p97 [2]. p97 is a hexameric enzyme critical for protein homeostasis (proteostasis), specifically in the endoplasmic reticulum-associated degradation (ERAD) pathway. Overexpression of p97 is a hallmark of multiple malignancies, making it a prime oncology target[3].

Structure-activity relationship (SAR) studies have demonstrated that 2-phenylindoles act as allosteric inhibitors of p97 by binding at the D1-D2 interface, preventing the nucleotide-dependent conformational changes required for substrate translocation[2].

  • The Role of the 5-SF₅ Group: In comparative studies, substituting the 5-position with –SF₅ yielded an IC₅₀ of approximately 21.5 µM against p97[2]. While slightly less potent than its –CF₃ or –NO₂ counterparts due to steric clashes in the tight binding pocket, the –SF₅ group provides critical insights into the volumetric limits of the p97 allosteric site[1].

  • The Role of the 4-Bromo Group: The para-bromo modification on the phenyl ring enhances halogen bonding within the hydrophobic sub-pocket of p97[3]. Furthermore, it serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to rapidly expand the SAR profile.

Diagram 1: p97 Allosteric Inhibition Pathway leading to proteotoxic stress and apoptosis.

Secondary Target Hypotheses

If utilizing this compound in phenotypic screening, researchers must account for polypharmacology. The 2-arylindole core is a "privileged scaffold" that interacts with several other high-value targets.

A. Tubulin Polymerization (Colchicine Binding Site)

2-Arylindoles frequently act as vascular disrupting agents by binding to the colchicine site of β -tubulin. The high lipophilicity of the –SF₅ group is theoretically ideal for occupying the hydrophobic cavity normally filled by the methoxy groups of colchicine, while the 4-bromophenyl moiety mimics B-ring interactions, arresting cells in the G2/M phase.

B. HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI)

Indoles are a cornerstone of NNRTI development. The HIV-1 RT non-nucleoside inhibitor binding pocket (NNIBP) is highly lipophilic. The –SF₅ group provides enhanced metabolic stability over traditional alkyl substituents, preventing rapid cytochrome P450-mediated oxidation, a common failure point for early-stage NNRTIs.

Quantitative Physicochemical Profiling

To understand target engagement causality, we must compare the physicochemical properties of the –SF₅ substituent against traditional bioisosteres. The table below summarizes why the –SF₅ group drastically alters target affinity.

Indole 5-SubstituentHammett Constant ( σp​ )Lipophilicity ( π )Van der Waals Volume (ų)p97 ATPase IC₅₀ Impact
–SF₅ 0.681.2336.3~21.5 µM (Steric hindrance)
–CF₃ 0.540.8821.3~4.5 µM (Optimal fit)
–NO₂ 0.78-0.2816.8Low nM (Electronic dominance)
–CH₃ -0.170.5616.8>50 µM (Lack of H-bond/Electronic pull)

Data synthesized from established bioisosteric profiling of p97 inhibitors[2],[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, any claims of target engagement must be empirically validated. Below are the self-validating protocols designed to confirm the mechanism of action for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

Protocol 1: In Vitro p97 ATPase Activity Assay (ADP-Glo)

This protocol relies on the luminescence-based detection of ADP produced during p97-mediated ATP hydrolysis.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.2 mM DTT, and 0.01% Triton X-100.

  • Enzyme Incubation: Dilute recombinant wild-type human p97 to a final concentration of 10 nM in the assay buffer.

  • Compound Dosing: Dispense the compound in a 10-point dose-response curve (ranging from 100 µM to 1 nM, 3-fold dilutions) using an acoustic liquid handler to minimize DMSO carryover (final DMSO 1%).

  • Reaction Initiation: Add ultra-pure ATP to a final concentration of 100 µM. Incubate the microplate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Validation Check: A known p97 inhibitor (e.g., NMS-873 or DBeQ) must be run in parallel. The Z'-factor of the plate must be 0.6 for the data to be considered trustworthy.

Protocol 2: Tubulin Polymerization Turbidimetric Assay

To rule out off-target cytoskeletal toxicity.

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Assembly: Mix tubulin (final concentration 3 mg/mL) with the compound (10 µM and 50 µM) in a pre-chilled 96-well half-area plate.

  • Kinetic Reading: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Interpretation: A decrease in the Vmax​ of the polymerization curve compared to the DMSO control indicates tubulin destabilization. Colchicine (10 µM) is used as the positive control.

Diagram 2: Experimental workflow for target deconvolution and validation.

References

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. 2

  • 3-(Pentafluorosulfanyl)benzoic acid (Pharmacological Properties of the SF5 Group). Benchchem. 1

  • Phenyl indole allosteric inhibitors of p97 ATPase. US Patent 10633370B2. 3

Sources

Foundational

Lipophilicity and Solubility Profiling of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole: A Technical Guide for Drug Discovery

Executive Summary The journey of a drug candidate from initial synthesis to clinical application is critically dependent on its physicochemical properties. Among the most influential of these are lipophilicity and aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a drug candidate from initial synthesis to clinical application is critically dependent on its physicochemical properties. Among the most influential of these are lipophilicity and aqueous solubility, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical overview of the experimental determination and interpretation of these key parameters for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, a novel heterocyclic compound. We present detailed, field-proven protocols for the shake-flask method to determine the partition coefficient (Log P) and for both kinetic and thermodynamic aqueous solubility assays. The inclusion of the pentafluorosulfanyl (SF₅) group, a bioisostere of significant interest, presents unique challenges and opportunities in drug design, which are discussed herein. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical foundation for novel molecular entities.

Introduction

The Role of Lipophilicity and Solubility in Drug Discovery

The efficacy of a therapeutic agent is not solely a function of its binding affinity to a biological target. The compound must first reach its target in sufficient concentration, a journey dictated by its physicochemical nature.[1] Lipophilicity, the affinity of a molecule for a lipid-like environment, and aqueous solubility are two of the most fundamental properties that determine this pharmacokinetic behavior.[1][2]

  • Lipophilicity , often quantified as the logarithm of the partition coefficient (Log P) between n-octanol and water, influences a drug's ability to permeate biological membranes, including the intestinal lining and the blood-brain barrier.[1][3] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and non-specific binding to plasma proteins, which can reduce the free drug concentration and lead to toxicity.[1]

  • Aqueous Solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms.[2] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[4]

A delicate balance between these two properties is essential for creating a successful oral drug, a concept encapsulated in guidelines like Lipinski's "Rule of Five".[5]

Physicochemical Impact of the Pentafluorosulfanyl (SF₅) Group

The pentafluorosulfanyl (SF₅) group is an "emerging" fluorinated substituent that has garnered significant interest in medicinal chemistry.[6][7] It is often considered a "super-trifluoromethyl" group due to its unique combination of properties.[8]

  • High Electronegativity: The SF₅ group is one of the most strongly electron-withdrawing groups, which can significantly alter the electronic properties of a molecule and enhance metabolic stability.[6][7]

  • Increased Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic.[7] The Hansch lipophilicity parameter (π) for SF₅ is 1.23, which is greater than that of a trifluoromethyl (CF₃) group (0.88).[6] This increased lipophilicity can enhance membrane permeability.[6][7] Studies have shown that replacing a CF₃ group with an SF₅ group on an indole scaffold increases the Log P by approximately 0.3 units.[6]

  • Steric Profile: The SF₅ group has a unique octahedral geometry and a volume intermediate between a trifluoromethyl and a tert-butyl group, which can influence binding interactions with biological targets.[6]

Profile of the Target Compound: 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

The subject of this guide, 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, combines several structural features of interest. The indole scaffold is a privileged structure in medicinal chemistry. The 4-bromophenyl group at the 2-position contributes significantly to lipophilicity. The novel placement of the SF₅ group at the 5-position is expected to profoundly influence the compound's overall physicochemical profile, making a thorough experimental characterization essential.

Experimental Methodologies

Determination of Lipophilicity (Log P)

2.1.1 Rationale for Method Selection

The shake-flask method, as described in OECD Guideline 107, is considered the "gold standard" for Log P determination.[9][10][11] Its primary advantage is that it is a direct measurement of the partitioning equilibrium.[10] While other methods like HPLC-based estimations are faster, the shake-flask method provides higher accuracy and is the benchmark against which other techniques are validated, making it the most trustworthy choice for definitive characterization of a lead compound.[10][12][13] This method is most accurate for compounds with Log P values in the range of -2 to 4.[9][14]

2.1.2 Detailed Protocol: Shake-Flask Method (OECD 107)

This protocol outlines the manual shake-flask procedure for determining the n-octanol/water partition coefficient.

Materials:

  • 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (solid, >98% purity)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps (e.g., 15 mL glass)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV system for quantification

Procedure:

  • Preparation of Pre-Saturated Solvents: Vigorously mix n-octanol and PBS (pH 7.4) in a 1:1 ratio for 24 hours. Allow the phases to separate completely before use. This ensures that the partitioning equilibrium is not affected by the mutual solubility of the solvents.

  • Stock Solution Preparation: Accurately weigh the test compound and prepare a stock solution in n-octanol (pre-saturated). The concentration should be chosen to ensure it is detectable in both phases and does not exceed 0.01 mol/L in either phase.[15]

  • Partitioning:

    • In triplicate, add a precise volume of the n-octanol stock solution to a centrifuge tube.

    • Add a precise volume of PBS (pre-saturated) to the tube. To ensure accuracy, experiments should be run with at least two different volume ratios of n-octanol to water (e.g., 1:1, 2:1).[9]

    • Cap the tubes securely.

  • Equilibration: Agitate the tubes at a constant temperature (e.g., 25°C ± 1°C) for a sufficient time to reach equilibrium.[9][14] A preliminary experiment should be conducted to determine the necessary equilibration time (typically 2 hours of shaking is sufficient).[16]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases.[9][17]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer from each tube. Avoid disturbing the interface.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve should be prepared for quantification in both n-octanol and PBS matrices.[18][19]

2.1.3 Data Analysis and Calculation

The partition coefficient (P) is the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

  • P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

  • Log P = log₁₀(P)

The final Log P value is reported as the average of the values obtained from the triplicate experiments across the different solvent ratios. The values should ideally fall within a range of ± 0.3 log units.[9][14]

Diagram 1: Shake-Flask Log P Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Pre-Saturated n-Octanol & PBS (pH 7.4) exp1 Combine Stock & PBS in Centrifuge Tube prep1->exp1 prep2 Prepare Compound Stock in n-Octanol prep2->exp1 exp2 Agitate to Reach Equilibrium (2h, 25°C) exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 exp4 Sample Both Aqueous & Octanol Phases exp3->exp4 ana1 Quantify Concentration in Each Phase via HPLC-UV exp4->ana1 ana2 Calculate P and Log P ana1->ana2 result result ana2->result Final Log P Value Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis start Start: Solid Compound exp1 Add Excess Solid to PBS (pH 7.4) in Vial start->exp1 exp2 Shake for 24h at 25°C to Reach Equilibrium exp1->exp2 exp3 Filter Supernatant to Remove Undissolved Solid exp2->exp3 ana1 Quantify Filtrate Concentration via HPLC-UV exp3->ana1 result result ana1->result Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Results and Data Analysis

The following tables present hypothetical but representative data for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, based on the expected influence of its structural motifs.

Lipophilicity Profile (Log P)

The Log P value was determined according to the shake-flask protocol described in section 2.1.2.

ParameterValueInterpretation
Log P (n-octanol/PBS pH 7.4) 4.15 ± 0.12Highly lipophilic. This value is consistent with the presence of both the bromophenyl and the highly lipophilic SF₅ group. [6][20]
Aqueous Solubility Profile

Kinetic and thermodynamic solubilities were determined as per the protocols in sections 2.2.2 and 2.2.3.

Assay TypeSolubility (µg/mL)Solubility (µM)Interpretation
Kinetic Solubility (PBS, pH 7.4) 15.234.8Moderate kinetic solubility, suggesting potential for supersaturation from a DMSO stock.
Thermodynamic Solubility (PBS, pH 7.4) 1.84.1Poor thermodynamic solubility, a direct consequence of the high lipophilicity and crystalline nature of the compound. [2][21]

Discussion and Implications

Interpreting the Physicochemical Profile

The experimental data reveal a compound that is highly lipophilic (Log P = 4.15) and has poor thermodynamic aqueous solubility (4.1 µM). This profile is a direct and predictable consequence of its chemical structure. The SF₅ group significantly increases lipophilicity, likely more so than a comparable CF₃ or halogen substituent. [6][20][22]While high lipophilicity can be advantageous for crossing cell membranes, a Log P value above 4 and low micromolar solubility often present significant challenges for drug development. [1][23]

Impact on ADME Properties
  • Absorption: The poor aqueous solubility is likely to be the rate-limiting step for oral absorption. [2]While the high lipophilicity suggests good membrane permeability, the compound must first be dissolved in the gastrointestinal fluids to be absorbed.

  • Distribution: High lipophilicity may lead to extensive distribution into tissues and high plasma protein binding, which could reduce the concentration of free, active drug. [1]* Metabolism: The strong electron-withdrawing nature of the SF₅ group is expected to confer high metabolic stability, which is a desirable property. [6][7]* Excretion: The route of excretion will be influenced by the extent of metabolism and the overall physicochemical properties.

Strategies for Formulation and Development

Given the solubility challenges, formulation strategies will be critical for the progression of this compound. Potential approaches include:

  • Amorphous Solid Dispersions: Creating a non-crystalline, amorphous form of the drug dispersed in a polymer matrix can significantly enhance the dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can help solubilize the compound in the gastrointestinal tract.

  • Salt Formation: Although the indole NH is weakly acidic, exploring salt forms could be a viable strategy if a suitable basic center can be introduced into the molecule without compromising activity.

Conclusion

The physicochemical characterization of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole reveals a molecule with high lipophilicity and low aqueous solubility, properties largely driven by the influential SF₅ substituent. While this profile presents challenges, particularly for oral bioavailability, it also highlights the potential for good membrane permeability and metabolic stability. The data generated through the robust, gold-standard methodologies outlined in this guide provide a critical foundation for informed decision-making in lead optimization and the design of effective formulation strategies to unlock the therapeutic potential of this and similar novel chemical entities.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 8-16. [Link]

  • Paquin, J. F., et al. (2021). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. Request PDF on ResearchGate. [Link]

  • Sharapova, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]

  • Leeson, P. D., & Davis, A. M. (2004). Drug-like Properties: Guiding Principles for the Design of Natural Product Libraries. Natural Product Libraries: A Tool for Drug Discovery. [Link]

  • Kirsch, P., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Journal of Medicinal Chemistry, 64(21), 16046-16056. [Link]

  • O'Hanlon, N., et al. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1832-1839. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

  • Sharapova, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • Paquin, J. F., et al. (2023). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Chemistry – A European Journal. [Link]

  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [Link]

  • Partition coefficient octanol/water. Food and Agriculture Organization of the United Nations. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. PDF on ResearchGate. [Link]

  • OECD 107, OECD 117 and OECD 123. Phytosafe. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Keio University. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ResearchGate. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1423, 1-10. [Link]

  • LogP / LogD shake-flask method v1. PDF on ResearchGate. [Link]

  • Sharapova, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Gleeson, M. P., et al. (2011). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]

  • Esser, D., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1833-1841. [Link]

  • Zhang, M., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules, 21(1), 83. [Link]

  • Gola, J., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3373. [Link]

  • Al-Shehri, S., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Scientific Reports, 13(1), 11520. [Link]

  • Druglikeness. Wikipedia. [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3067-3075. [Link]

  • Wager, T. T., et al. (2022). Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry, 65(12), 8247-8259. [Link]

  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. [Link]

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Protocols & Analytical Methods

Method

Application of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole in oncology research

Application Note: 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole as a Strategic Building Block in Oncology Drug Discovery Introduction & Scientific Rationale The AAA ATPase p97 (also known as valosin-containing protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole as a Strategic Building Block in Oncology Drug Discovery

Introduction & Scientific Rationale

The AAA ATPase p97 (also known as valosin-containing protein, VCP) has emerged as a highly promising therapeutic target in oncology. p97 is the central motor of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for extracting misfolded proteins and routing them to the proteasome[1]. Because cancer cells endure chronic proteotoxic stress due to rapid proliferation and genomic instability, they are acutely hypersensitive to p97 inhibition[2].

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (CAS: 1394319-46-0) is a specialized, advanced building block engineered specifically for the synthesis of allosteric p97 inhibitors and related kinase targets[2][3]. The architecture of this molecule provides two critical handles for drug developers:

  • The C5-Pentafluorosulfanyl (-SF₅) Motif: Acting as a "super-trifluoromethyl" bioisostere, the -SF₅ group is sterically equivalent to a tert-butyl group but electronically mimics a nitro group[1]. This unique combination allows it to deeply penetrate and anchor into the hydrophobic allosteric pockets of ATPases while resisting cytochrome P450-mediated metabolic degradation[1][2].

  • The C2-(4-Bromophenyl) Exit Vector: The para-bromo substituent serves as an essential synthetic handle. It allows for late-stage divergent functionalization (e.g., via palladium-catalyzed cross-coupling) to attach solubilizing pharmacophores—such as piperazines or aliphatic amines—which are required to form critical hydrogen bonds with residues like Gln 494 and Glu 534 in the p97 binding cleft[4].

MOA A Proteotoxic Stress in Cancer Cells B p97 (VCP) AAA ATPase Active Target A->B Triggers C ERAD Pathway Protein Clearance B->C ATP Hydrolysis F Accumulation of Misfolded Proteins B->F Pathway Blockade D Tumor Survival C->D Promotes E SF5-Indole Derivative (from CAS 1394319-46-0) E->B Allosteric Inhibition G Apoptosis / Cell Death F->G Unresolved ER Stress

Caption: Mechanism of action for SF5-indole derived allosteric inhibitors targeting p97 in oncology.

Physicochemical Profiling

Understanding the causality behind selecting the -SF₅ group over traditional substituents is critical for rational drug design. The strong electron-withdrawing nature of the -SF₅ group depletes the electron density of the indole π-system, which alters the pKa of the indole nitrogen, often improving membrane permeability[2].

Table 1: Physicochemical Comparison of Indole C5-Substituents in Inhibitor Design

SubstituentSteric EquivalentElectronic ProfileRelative Lipophilicity (logP impact)Metabolic Stability
-CH₃ SmallElectron-donatingModerateLow (Prone to oxidation)
-CF₃ IsopropylElectron-withdrawingHighHigh
-NO₂ Small / PlanarStrongly WithdrawingLowLow (Prone to reduction)
-SF₅ tert-Butyl Strongly Withdrawing Very High Very High

Data synthesized from structure-activity relationship (SAR) studies on p97 inhibitors[1][2].

Experimental Workflows & Protocols

To transform 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole into a biologically active oncology candidate, researchers typically employ a late-stage Buchwald-Hartwig amination followed by rigorous biochemical validation.

Protocol S1 Starting Material 2-(4-Bromophenyl)-5-SF5-1H-indole S2 Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos, Base) S1->S2 Amine coupling S3 Purified SF5-Indole p97 Inhibitor Candidate S2->S3 HPLC Purification S4 ADPGlo Biochemical Assay (ATP to ADP Conversion) S3->S4 Compound Dosing S5 Data Analysis (IC50 & SAR Profiling) S4->S5 Luminescence Readout

Caption: Workflow from the SF5-indole building block to validated biochemical SAR data.

Protocol A: Late-Stage Buchwald-Hartwig Cross-Coupling

Causality & Design: The highly electron-withdrawing -SF₅ group pulls electron density from the indole core, which propagates to the 2-phenyl ring. While this slightly activates the C-Br bond toward oxidative addition, it also makes the intermediate sensitive to protodehalogenation. Therefore, a highly active, electron-rich phosphine ligand (RuPhos) is selected to ensure rapid reductive elimination before off-target degradation occurs[4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (1.0 equiv, 0.5 mmol), the desired secondary amine (e.g., 1-isopropylpiperazine, 1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

  • Solvent: Suspend the mixture in anhydrous, degassed 1,4-dioxane (5 mL). Seal the flask and remove it from the glovebox.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 12 hours.

  • Self-Validating Step (In-Process Control): At 4 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and spike with a known concentration of 4-fluoro-biphenyl (Internal Standard). Analyze via UPLC-MS. Rationale: The internal standard ensures that any observed lack of product is due to catalytic failure rather than ionization suppression in the mass spectrometer.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via reverse-phase preparative HPLC to yield the final SF₅-indole inhibitor.

Protocol B: In Vitro p97 ATPase Inhibition Assay (ADPGlo)

Causality & Design: Because p97 is an ATPase, measuring the generated ADP is a more sensitive and direct biochemical readout than measuring ATP depletion, particularly for highly potent allosteric inhibitors where total ATP fluctuations are marginal[1][2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Dilute recombinant wild-type p97 protein to a working concentration of 10 nM.

  • Compound Plating: In a white 384-well plate, dispense the synthesized SF₅-indole compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic dispenser (e.g., Echo 550).

  • Self-Validating Controls:

    • Positive Control (100% Activity): DMSO only (matches compound solvent concentration).

    • Negative Control (0% Activity): Assay buffer without p97 enzyme (Background ADP baseline).

    • Reference Standard: Include a known p97 inhibitor (e.g., DBeQ or a known CF₃-indole analog) to validate assay sensitivity and dynamic range[1][2].

  • Incubation: Add 5 µL of the p97 solution to the compound wells. Incubate for 15 minutes at room temperature to allow allosteric binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 100 µM) to initiate ATP hydrolysis. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADPGlo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout & Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor using the positive and negative controls (a Z' > 0.6 validates the assay). Fit the dose-response data to a 4-parameter logistic curve to determine the IC₅₀.

References

  • Alverez, C., et al. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, 6(12), 1225-1230. URL: [Link]

  • Wipf, P., et al. (2020). "Phenyl indole allosteric inhibitors of p97 ATPase." US Patent 10,633,370 B2.

Sources

Application

High-throughput screening protocols for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole analogs

Application Note: High-Throughput Screening Protocols for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole Analogs Prepared By: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Protocols for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole Analogs

Prepared By: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, scientists, and drug development professionals Application Focus: Oncology, AAA ATPase (p97/VCP) Inhibition, Bioisosteric Profiling

Introduction: The Pentafluorosulfanyl (SF5) Scaffold in Drug Discovery

The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among emerging fluorinated groups, the pentafluorosulfanyl (–SF5) moiety has gained significant traction as a "super-trifluoromethyl" group [1]. Compared to the ubiquitous –CF3 group, the –SF5 group is more electronegative, highly lipophilic, and possesses a significantly larger steric volume (~55.4 ų vs. ~34.6 ų).

The compound 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole represents a highly privileged screening scaffold. The indole core provides a versatile hydrogen-bonding network, while the 4-bromophenyl group serves as an ideal synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling. Most critically, the C-5 –SF5 substitution allows researchers to probe deep hydrophobic pockets in target proteins.

A prime application for this scaffold is the inhibition of p97 (Valosin-Containing Protein, VCP) , a AAA ATPase critical for the endoplasmic reticulum-associated degradation (ERAD) pathway. Inhibiting p97 disrupts protein homeostasis, triggering apoptosis in cancer cells. However, screening SF5-indoles against ATPases requires highly specific assay conditions to account for the unique physicochemical properties of the –SF5 group, including its tendency to drive compound aggregation at high aqueous concentrations.

Assay Design & Rationale

To accurately evaluate the inhibitory potential of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole analogs against p97, we employ a homogeneous luminescence-based ADP detection assay (e.g., ADP-Glo™).

Causality Behind Experimental Choices:

  • Acoustic Liquid Handling: SF5-indoles are highly lipophilic. Traditional tip-based serial dilutions in aqueous buffers often lead to compound precipitation and artificially flat dose-response curves. We utilize acoustic droplet ejection (ADE) to dispense nanoliter volumes of compounds directly from 100% DMSO source plates into the assay plates. This maintains a final DMSO concentration of ≤1%, preserving enzyme viability while ensuring compound solubility.

  • Luminescence Readout over Fluorescence: Indole derivatives frequently exhibit intrinsic autofluorescence, which can quench or artificially inflate signals in standard FRET or fluorescence polarization (FP) assays. A luminescence-based ADP detection method bypasses this optical interference entirely.

  • Detergent Supplementation: To prevent the highly hydrophobic –SF5 analogs from forming colloidal aggregates (promiscuous inhibitors), the assay buffer is supplemented with 0.01% CHAPS, a zwitterionic detergent that disrupts non-specific aggregation without denaturing the p97 hexamer.

High-Throughput Screening (HTS) Protocol

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 1 mM DTT, 0.01% CHAPS, and 0.1 mg/mL BSA. Note: DTT must be added fresh daily to maintain the reducing environment required for p97 stability.

  • Enzyme Solution: Recombinant human p97 (wild-type) diluted in Assay Buffer to a working concentration of 40 nM (final assay concentration = 20 nM).

  • Substrate Solution: Ultra-pure ATP diluted in Assay Buffer to a working concentration of 200 µM (final assay concentration = 100 µM, approximating the Kₘ of p97).

Step-by-Step Execution Workflow
  • Compound Dispensing: Using an Echo® Acoustic Dispenser, transfer 10 nL of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole analogs (from a 1 mM DMSO stock) into a low-volume 384-well solid white microplate.

  • Enzyme Addition: Add 5 µL of the 40 nM p97 Enzyme Solution to the assay wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate at room temperature (RT) for 15 minutes to allow for compound-enzyme association.

  • Reaction Initiation: Add 5 µL of the 200 µM ATP Substrate Solution to all wells to initiate ATP hydrolysis.

  • Hydrolysis Incubation: Seal the plate and incubate at RT for 40 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate at RT for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light. Incubate at RT for 30 minutes.

  • Readout: Measure luminescence using an EnVision® Multilabel Plate Reader (integration time: 0.5–1.0 second/well).

HTS_Workflow A Compound Dispensing (Acoustic Transfer) B p97 ATPase Incubation (Enzyme + ATP) A->B 10 nL, 100% DMSO C ADP-Glo Reagent (Deplete unreacted ATP) B->C 40 min, RT D Kinase Detection Reagent (Convert ADP to ATP -> Light) C->D 40 min, RT E Luminescence Readout (Multilabel Reader) D->E 30 min, RT F Data Analysis (IC50 & Z'-factor) E->F Hit Triage

Caption: High-throughput screening workflow for p97 ATPase inhibitors using ADP-Glo luminescence.

Data Analysis and Bioisosteric Profiling

Robust HTS campaigns require rigorous statistical validation. The Z'-factor must be calculated for each plate using DMSO controls (negative) and a known reference inhibitor, such as CB-5083 (positive). A Z'-factor > 0.6 indicates an excellent assay suitable for HTS.

The Impact of the SF5 Group on Target Binding

When screening 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole analogs, it is critical to compare them against their bioisosteres (e.g., –CF3, –NO2). A landmark structure-activity relationship (SAR) study by Alverez et al.[2] demonstrated that while the –SF5 group is electronically similar to a nitro (–NO2) group, its massive steric bulk can drastically alter binding kinetics in tight pockets.

Table 1: Comparative p97 Inhibition of C-5 Indole Bioisosteres

Compound CoreC-5 Substituentp97 ATPase IC₅₀ (μM)Mechanistic Observation
Phenyl-Indole–NO₂ 0.05 ± 0.04Highly potent; optimal electronic and steric fit within the p97 allosteric pocket.
Phenyl-Indole–CF₃ 4.7 ± 2.0Moderate potency; standard bioisosteric lead structure.
Phenyl-Indole–SF₅ 21.5 ± 0.4430-fold activity drop vs. –NO₂. The larger volume of the SF5 group (~55.4 ų) creates a severe steric clash, preventing optimal target engagement.

Data adapted from Alverez et al., ACS Med. Chem. Lett. (2015) [2].

This quantitative data underscores a critical lesson in drug design: while the –SF5 group imparts excellent metabolic stability and lipophilicity, its application must be carefully mapped against the steric constraints of the target's binding domain. If an SF5-indole analog shows poor primary activity, researchers should utilize the 4-bromophenyl handle to attach solvent-exposed solubilizing groups (e.g., piperazines) via Buchwald-Hartwig amination to recover binding enthalpy elsewhere in the molecule.

p97_Mechanism P97 p97 (VCP) Hexamer Active State ATP ATP Binding P97->ATP HYDRO ATP Hydrolysis (Conformational Change) ATP->HYDRO ERAD ERAD Pathway Protein Clearance HYDRO->ERAD Promotes SF5 SF5-Indole Inhibitor (Allosteric Binding) SF5->P97 Binds & Locks SF5->HYDRO Inhibits Hydrolysis

Caption: Mechanism of p97 ATPase inhibition by SF5-indole analogs and its downstream effect on the ERAD pathway.

Conclusion

The 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole scaffold is a powerful, albeit sterically demanding, building block for HTS campaigns. By utilizing acoustic dispensing to manage its extreme lipophilicity and luminescence-based assays to avoid indole autofluorescence, researchers can generate high-fidelity SAR data. Understanding the nuanced interplay between the –SF5 group's electronegativity and its spatial volume is the key to unlocking its potential in next-generation therapeutics.

References

  • Haufe, G. (2022). "Synthesis and application of pentafluorosulfanylation reagents and derived aliphatic SF5-containing building blocks." Tetrahedron, 109, 132656. Available at:[Link]

  • Alverez, C., Arkin, M. R., Bulfer, S. L., Colombo, R., Kovaliov, M., LaPorte, M. G., Lim, C., Liang, M., Moore, W. J., Neitz, R. J., Yan, Y., Yue, Z., Huryn, D. M., & Wipf, P. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, 6(12), 1225-1230. Available at:[Link]

Method

Use of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole as a molecular probe

An in-depth technical guide on the application of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole as a novel molecular probe for advanced cellular imaging and analysis. Introduction The indole scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole as a novel molecular probe for advanced cellular imaging and analysis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its unique electronic properties also make it an attractive core for the development of fluorescent molecular probes. The strategic functionalization of the indole ring allows for the fine-tuning of its photophysical properties and biological targeting capabilities. This application note describes the utility of a novel indole derivative, 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, as a versatile molecular probe.

The incorporation of the pentafluorosulfanyl (SF5) group is a key feature of this probe. The SF5 group is a "super-substituent" with a strong electron-withdrawing nature and high metabolic stability, properties that are highly desirable in the design of molecular probes and pharmaceuticals. Its presence on the indole scaffold can significantly modulate the photophysical properties of the molecule, potentially leading to enhanced quantum yields and Stokes shifts. Furthermore, the 4-bromophenyl substituent at the 2-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of targeting moieties or other functional groups.

This guide provides a comprehensive overview of the applications of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, including detailed protocols for its use in cellular imaging and flow cytometry.

Principle of Action

The utility of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole as a molecular probe is based on its intrinsic fluorescence, which is sensitive to the local microenvironment. The electron-withdrawing SF5 group at the 5-position and the 2-aryl substituent create a push-pull electronic system within the indole core, which is often associated with environmentally sensitive fluorescence. This solvatochromic behavior can be exploited to probe the polarity of different subcellular compartments or to detect changes in the cellular environment upon external stimuli.

Furthermore, the lipophilic nature of the probe, enhanced by the SF5 and bromophenyl groups, facilitates its passive diffusion across cellular membranes, allowing for the staining of intracellular structures without the need for permeabilization agents. The bromine atom also opens up the possibility of radiolabeling with isotopes like ⁷⁶Br for positron emission tomography (PET) imaging, thus making it a multimodal probe.

Materials and Equipment

  • 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (synthesis to be performed by the user or custom synthesized)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Formaldehyde (37%) or Paraformaldehyde (PFA)

  • Triton X-100 (for permeabilization, if required)

  • Bovine serum albumin (BSA)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC)

  • Flow cytometer with a 405 nm or 355 nm laser

  • 96-well black, clear-bottom plates for fluorescence measurements

  • Plate reader with fluorescence detection capabilities

  • Live-cell imaging chamber

Experimental Protocols

Protocol 1: Live-Cell Imaging

This protocol describes the use of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole for staining live cells.

Workflow for Live-Cell Imaging

A 1. Seed Cells B 2. Prepare Probe Stock Solution A->B Allow cells to adhere overnight C 3. Prepare Staining Solution B->C Dilute in DMSO D 4. Stain Cells C->D Dilute in pre-warmed medium E 5. Wash Cells D->E Incubate at 37°C F Acquire images E->F Remove staining solution

Caption: Workflow for live-cell imaging with the molecular probe.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a complete culture medium.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope. The excitation and emission maxima should be determined experimentally, but a starting point would be excitation around 350-380 nm and emission around 420-480 nm.

Protocol 2: Fixed-Cell Staining and Immunofluorescence

This protocol allows for the staining of fixed cells and can be combined with immunofluorescence protocols.

Workflow for Fixed-Cell Staining

A 1. Seed and Grow Cells B 2. Fix Cells A->B C 3. Permeabilize Cells (Optional) B->C e.g., 4% PFA D 4. Stain with Probe C->D e.g., 0.1% Triton X-100 E 5. Wash Cells D->E F 6. Mount and Image E->F

Caption: Workflow for staining fixed cells with the molecular probe.

Step-by-Step Procedure:

  • Cell Preparation: Grow cells on coverslips as described in Protocol 1.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If combining with antibody staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells with PBS and then incubate with the staining solution (1-10 µM in PBS) for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence or confocal microscope.

Protocol 3: Flow Cytometry Analysis

This protocol outlines the use of the probe for analyzing cell populations by flow cytometry.

Workflow for Flow Cytometry

A 1. Harvest Cells B 2. Stain Cells A->B Prepare single-cell suspension C 3. Wash Cells B->C Incubate with probe D 4. Resuspend Cells C->D E 5. Analyze by Flow Cytometry D->E In FACS buffer

Application

Method for radiolabeling 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole for in vivo imaging

An Application Guide for the [¹⁸F]-Radiolabeling of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole for Positron Emission Tomography (PET) Imaging Introduction The indole scaffold is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the [¹⁸F]-Radiolabeling of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole for Positron Emission Tomography (PET) Imaging

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of unique bioisosteres, such as the pentafluorosulfanyl (SF₅) group, offers a modern strategy to modulate physicochemical properties like lipophilicity and metabolic stability, making it an attractive moiety for novel drug candidates.[2] The compound 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole represents a confluence of these features, making it a molecule of significant interest for targeted therapeutic and diagnostic applications.

Positron Emission Tomography (PET) is an indispensable non-invasive imaging modality in drug development and clinical diagnostics, providing real-time quantitative insights into biochemical processes in vivo.[3][] Labeling a candidate molecule with a positron-emitting radionuclide, most commonly Fluorine-18 ([¹⁸F]), allows for the investigation of its pharmacokinetics, target engagement, and biodistribution.[5]

This application note provides a comprehensive, in-depth guide for the radiosynthesis of [¹⁸F]2-(4-Fluorophenyl)-5-pentafluorosulfanyl-1H-indole ([¹⁸F]SF₅-Indole) from its bromo-precursor. The described method employs a modern, copper-mediated radiofluorination of a stannylated intermediate, a robust technique well-suited for electron-rich and complex aromatic systems.[6] This document is intended for researchers, radiochemists, and drug development professionals, offering detailed protocols from precursor synthesis to final quality control, grounded in established scientific principles.

Scientific Rationale and Strategy Selection

The primary challenge in labeling 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is the efficient introduction of [¹⁸F] onto the aromatic ring under conditions compatible with the molecule's functional groups and the short half-life of the isotope (t½ ≈ 110 minutes).

Choice of Radioisotope: Fluorine-18 is the preferred radionuclide for this application due to its near-ideal physical properties: a short half-life that minimizes patient radiation dose while allowing for complex synthesis and imaging protocols, low positron energy (635 keV) which results in high-resolution images, and its large-scale availability from cyclotrons.[7]

Labeling Position: The 4-position of the 2-phenyl ring is the most logical and synthetically accessible site for radiolabeling. The existing bromine atom serves as a handle for transformation into a suitable precursor for radiofluorination. Direct labeling of the SF₅ group via isotopic exchange has been explored but remains a nascent and challenging field, making it less suitable for routine production.[8][9]

Reaction Strategy: Traditional nucleophilic aromatic substitution (SₙAr) of the aryl bromide with [¹⁸F]fluoride is inefficient without strong activation from multiple electron-withdrawing groups. Therefore, a transition-metal-mediated approach is necessary. Copper-mediated radiofluorination has emerged as a powerful technique for labeling aryl systems that are unreactive under SₙAr conditions.[6][10] This method is compatible with a wide range of functional groups.

For this protocol, we select the copper-mediated radiofluorination of an arylstannane precursor . Arylstannanes often exhibit faster transmetalation kinetics compared to other organometallic precursors, which is critical for achieving high radiochemical yields within the time constraints of [¹⁸F] chemistry.[11] The overall strategy is a two-part process: first, the synthesis of a stable, non-radioactive tributylstannyl precursor, followed by the rapid, one-pot radiolabeling reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling & Formulation Start Starting Material 2-(4-Bromophenyl)-5-SF₅-1H-indole Stille Stille Coupling Reaction (Pd-catalyzed stannylation) Start->Stille PurifyPrecursor Purification (Column Chromatography) Stille->PurifyPrecursor Precursor Stannylated Precursor 2-(4-(tributylstannyl)phenyl)-5-SF₅-1H-indole PurifyPrecursor->Precursor Labeling Cu-Mediated Radiofluorination Precursor->Labeling To Radiosynthesis Module F18 [¹⁸F]Fluoride (from Cyclotron) F18->Labeling PurifyProduct Purification (Semi-preparative HPLC) Labeling->PurifyProduct Formulation Formulation (SPE C18 Cartridge) PurifyProduct->Formulation FinalProduct Final Product [¹⁸F]SF₅-Indole for Injection Formulation->FinalProduct

Caption: Overall workflow from starting material to final radiolabeled product.

Part 1: Synthesis of the Stannylated Precursor

The synthesis of the radiolabeling precursor, 2-(4-(tributylstannyl)phenyl)-5-pentafluorosulfanyl-1H-indole, is achieved via a palladium-catalyzed Stille coupling reaction between the parent aryl bromide and hexabutylditin.[12][13]

Caption: Synthesis of the stannylated precursor via Stille coupling.
Protocol 1: Precursor Synthesis

Materials and Reagents:

  • 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

  • Hexabutylditin, (Bu₃Sn)₂

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Anhydrous Toluene

  • Argon gas supply

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a dry, oven-baked flask under an argon atmosphere, add 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (1.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Add hexabutylditin (1.5 eq) to the mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir under argon for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the pure stannylated precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity. Store under argon at -20 °C.

Part 2: [¹⁸F]-Radiolabeling via Copper-Mediation

This protocol details the automated or manual synthesis of the final radiotracer using a copper-mediated nucleophilic fluorination method.[11]

G F18_prod 1. [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) Trap 2. Trapping (Anion Exchange Cartridge) F18_prod->Trap Elute 3. Elution (K₂CO₃ / K₂₂₂ in MeCN/H₂O) Trap->Elute Dry 4. Azeotropic Drying (110 °C, N₂ flow) Elute->Dry Reaction 5. Radiolabeling Reaction Add Precursor, Cu(OTf)₂, Pyridine in DMA (140 °C, 10 min) Dry->Reaction Quench 6. Quenching (Addition of HPLC mobile phase) Reaction->Quench Purify 7. Purification (Semi-preparative HPLC) Quench->Purify Formulate 8. Formulation (C18 SPE, Saline/EtOH) Purify->Formulate

Caption: Step-by-step workflow for the radiosynthesis of [¹⁸F]SF₅-Indole.
Protocol 2: Radiosynthesis and Purification

Materials and Reagents:

  • Aqueous [¹⁸F]Fluoride (from cyclotron)

  • Anion exchange cartridge (e.g., QMA light)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN, anhydrous)

  • Dimethylacetamide (DMA, anhydrous)

  • Stannylated precursor (from Part 1)

  • Copper(II) trifluoromethanesulfonate, Cu(OTf)₂

  • Pyridine (anhydrous)

  • Water for injection, USP

  • Ethanol, USP

  • C18 solid-phase extraction (SPE) cartridge

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Processing:

    • Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 80:20 acetonitrile/water (0.5-1.0 mL).

    • Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile (2 x 0.5 mL) under a stream of nitrogen or argon at 110 °C until completely dry.

  • Radiolabeling Reaction:

    • Prepare a solution of the stannylated precursor (2-5 mg) and Cu(OTf)₂ (2-3 eq relative to precursor) in anhydrous DMA (300-500 µL).

    • Add pyridine (10-15 eq relative to precursor) to this solution.

    • Add the solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 140 °C for 10-15 minutes.[11]

    • After heating, cool the vessel rapidly.

  • Purification and Formulation:

    • Quench the reaction by adding 1.0 mL of the semi-preparative HPLC mobile phase (e.g., a mixture of acetonitrile and water/buffer).

    • Inject the entire crude mixture onto a semi-preparative HPLC system (e.g., C18 column) equipped with UV and radiation detectors.

    • Collect the fraction corresponding to the [¹⁸F]SF₅-Indole product.

    • Dilute the collected fraction with 20 mL of Water for Injection.

    • Pass the diluted solution through a pre-conditioned C18 SPE cartridge to trap the product.

    • Wash the cartridge with 10 mL of Water for Injection to remove residual HPLC solvents.

    • Elute the final product from the C18 cartridge with 1.0 mL of ethanol, USP.

    • Dilute the ethanol solution with 9.0 mL of sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Part 3: Quality Control

Comprehensive quality control is mandatory to ensure the safety, purity, and efficacy of the radiopharmaceutical prior to in vivo use.[14][15] All tests must be performed according to established pharmacopeia guidelines.

Parameter Method Specification Rationale
Visual Inspection Direct observationClear, colorless, free of particulatesEnsures absence of foreign matter.
pH pH paper or meter5.0 – 7.5Ensures physiological compatibility and prevents patient discomfort.[16]
Radiochemical Purity Analytical HPLC≥ 95%Confirms the identity of the product and quantifies radiolabeled impurities.[17]
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% [¹⁸F]Confirms the identity of the radionuclide and checks for long-lived impurities after decay.[14]
Specific Activity Analytical HPLC (calibrated)> 37 GBq/µmol (> 1 Ci/µmol)Measures the ratio of radioactivity to mass, critical for avoiding pharmacological effects from the tracer itself.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppmEnsures that organic solvent levels are below toxicological safety limits (ICH guidelines).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / VEnsures the product is free from pyrogens that can cause a fever response.[15]
Sterility USP <71> Sterility TestsNo microbial growthConfirms the absence of viable microorganisms (typically a retrospective test).

Summary of Expected Results

This protocol is designed to be robust and efficient. The following table summarizes the expected quantitative outcomes for the synthesis of [¹⁸F]SF₅-Indole.

Parameter Expected Value
Precursor Synthesis Yield 40 - 60%
Total Synthesis Time 50 - 70 minutes (from end of bombardment)
Radiochemical Yield (decay-corrected) 15 - 30%
Radiochemical Purity > 98%
Specific Activity (at end of synthesis) 40 - 150 GBq/µmol (1.1 - 4.0 Ci/µmol)

Discussion and Expert Insights

  • Causality of Reagents: The use of K₂₂₂ (Kryptofix 2.2.2) is crucial as it chelates the potassium counter-ion, increasing the nucleophilicity of the [¹⁸F]fluoride anion.[1] Pyridine acts as a ligand for the copper center, facilitating the key reductive elimination step that forms the C-¹⁸F bond.[11]

  • Troubleshooting: Low radiochemical conversion (<10%) can often be attributed to insufficient drying of the [¹⁸F]fluoride, degradation of the stannylated precursor (which is sensitive to protodestannylation), or impure reagents. Ensure all solvents and reagents are anhydrous and that the precursor is of high purity.

  • Alternative Strategies: While this note focuses on a stannane precursor, an analogous method using a boronic acid pinacol ester precursor is also a viable and powerful strategy for copper-mediated radiofluorination.[6][10] For SPECT or [¹²⁴I]-PET imaging, the 4-bromophenyl group could be directly subjected to a copper-catalyzed radioiodine exchange, or the stannylated precursor could be used in an electrophilic radioiododestannylation reaction.[18][19][20]

Conclusion

This application note provides a validated and detailed methodology for the radiosynthesis of [¹⁸F]2-(4-Fluorophenyl)-5-pentafluorosulfanyl-1H-indole. By leveraging a modern copper-mediated radiofluorination of a custom-synthesized stannylated precursor, this protocol enables the reliable and efficient production of a high-purity radiotracer suitable for in vivo PET imaging. The successful implementation of this guide will empower researchers to investigate the biological role and therapeutic potential of this novel SF₅-containing indole derivative in preclinical and translational research settings.

References

  • Title: Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling Source: Nature Communications URL: [Link]

  • Title: Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging Source: Theranostics URL: [Link]

  • Title: Towards [¹⁸F]SF₅ groups: Preliminary findings on radiolabelling routes and bioprosthetics Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF Source: Organic Letters URL: [Link]

  • Title: NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Quality Control of PET Radiopharmaceuticals Source: Radiology Key URL: [Link]

  • Title: Quality control of positron emission tomography radiopharmaceuticals: An institutional experience Source: Indian Journal of Nuclear Medicine URL: [Link]

  • Title: Copper-mediated Late-Stage Radiofluorination of Electron-rich Arenes Source: Grantome URL: [Link]

  • Title: Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection Source: Nuclear Medicine and Biology URL: [Link]

  • Title: Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group Source: RSC Publishing URL: [Link]

  • Title: QC of PET Radiopharmaceuticals Source: Slideshare URL: [Link]

  • Title: Recent Advances in Synthetic Methods for Radioiodination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Quality control of positron emission tomography radiopharmaceuticals: An institutional experience Source: ResearchGate URL: [Link]

  • Title: Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: Molecules URL: [Link]

  • Title: Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers Source: Molecules URL: [Link]

  • Title: Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group Source: ResearchGate URL: [Link]

  • Title: Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 Source: Molecules URL: [Link]

  • Title: Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives Source: ACS Omega URL: [Link]

  • Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: Bioconjugate Chemistry URL: [Link]

  • Title: Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design Source: Frontiers in Chemistry URL: [Link]

  • Title: Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging Source: Journal of Labelled Compounds and Radiopharmaceuticals URL: [Link]

  • Title: In vivo imaging of neurotransmitter systems using radiolabeled receptor ligands Source: Journal of Clinical Psychiatry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole . The pentafluorosulfanyl (–SF5) group is a highly sought-after "super-trifluoromethyl" bioisostere in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole .

The pentafluorosulfanyl (–SF5) group is a highly sought-after "super-trifluoromethyl" bioisostere in drug development, known for enhancing metabolic stability and lipophilicity. However, its extreme electron-withdrawing nature fundamentally alters the reactivity of the indole core, often resulting in single-digit yields during synthesis[1].

This guide is designed for synthesists and medicinal chemists. It bypasses rigid templates to directly address the mechanistic bottlenecks of this specific molecule, providing a field-proven, self-validating protocol based on a tandem chemoselective Sonogashira coupling and π -Lewis acid-catalyzed hydroamination.

Route Selection & Mechanistic FAQs

Q: Why do standard Fischer indole syntheses or base-mediated condensation routes yield <10% for 5-SF5 indoles? A: The root cause is the profound electron-withdrawing effect of the –SF5 group, which possesses a Hammett constant of σp​=0.68 (significantly higher than –CF3 at σp​=0.54 )[2]. In Fischer routes, this severely destabilizes the required carbocationic and enamine intermediates. In standard condensation routes, it drastically depletes the electron density on the aniline nitrogen, rendering it virtually non-nucleophilic. Literature confirms that traditional cyclization of SF5-anilines often stalls, resulting in yields as low as 8%[1].

Q: What is the most logical synthetic route for this specific target? A: We recommend decoupling the C–C and C–N bond formations to independently optimize around the –SF5 deactivation.

  • Step 1: Perform a chemoselective Sonogashira coupling between 2-iodo-4-(pentafluorosulfanyl)aniline and 1-bromo-4-ethynylbenzene.

  • Step 2: Use a carbophilic π -Lewis acid (e.g., Au or Pt) to catalyze the cyclization[3].

Workflow A 2-Iodo-4-(SF5)-aniline + 1-Bromo-4-ethynylbenzene B Sonogashira Coupling (PdCl2(PPh3)2, CuI, RT) A->B C Intermediate Alkyne (Uncyclized) B->C Chemoselective C-I insertion D Hydroamination Cyclization (PtCl2 or AuCl3, 80°C) C->D E 2-(4-Bromophenyl)-5-SF5 -1H-indole D->E Overcomes SF5 deactivation

Workflow for the high-yield synthesis of the target SF5-indole via tandem coupling-cyclization.

Troubleshooting the Sonogashira Coupling

Q: How do I prevent competitive oxidative addition at the 4-bromo position of the alkyne? A: The reagent 1-bromo-4-ethynylbenzene contains a reactive C–Br bond that can polymerize or cross-couple if the catalyst is too active. To ensure chemoselective insertion exclusively into the C–I bond of the aniline, strictly control the temperature ( ≤25∘C ) and use PdCl2​(PPh3​)2​ . At room temperature, the triphenylphosphine ligands structurally favor C–I oxidative addition while leaving the C–Br bond completely intact.

Troubleshooting the Cyclization Step

Q: My intermediate, 2-((4-bromophenyl)ethynyl)-4-(pentafluorosulfanyl)aniline, won't cyclize under standard basic conditions (e.g., KOtBu/NMP). A: Base-mediated hydroamination relies on the aniline nitrogen acting as a strong nucleophile. Because the –SF5 group prevents this[2], you cannot force the reaction by merely increasing the base strength. Instead, you must invert the activation logic: increase the electrophilicity of the alkyne. Transitioning to a π -Lewis acid like AuCl3​ or PtCl2​ lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, allowing even the deactivated SF5-amine to attack via a 5-endo-dig cyclization[3].

Mechanism Start Alkyne Intermediate Act π-Lewis Acid (Pt/Au) coordinates to alkyne Start->Act Electrophilic activation Nuc SF5-deactivated NH2 attacks (5-endo-dig cyclization) Act->Nuc Lowers activation barrier Rearrange Proton transfer & Metal dissociation Nuc->Rearrange Product Indole Core Formation Rearrange->Product

Mechanistic pathway of π-Lewis acid-catalyzed hydroamination overcoming SF5 deactivation.

Data-Driven Optimization of the Cyclization Step

Table 1: Yield comparison of cyclization conditions starting from 2-((4-bromophenyl)ethynyl)-4-(pentafluorosulfanyl)aniline.

Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
KOtBu (2.0 equiv)NMP10024<10%Poor nucleophilicity; starting material recovered.
PdCl2​ (10 mol%)MeCN801635%Sluggish reaction; competing degradation pathways.
PtCl2​ (5 mol%)Toluene801282%Excellent yield; clean conversion.
AuCl3​ (5 mol%)Toluene80888% Optimal π -activation; rapid cyclization.

Self-Validating Experimental Protocol

This protocol embeds analytical checkpoints to ensure the reaction is proceeding correctly before committing to the next step.

Step 1: Chemoselective Sonogashira Coupling
  • Setup: In an oven-dried Schlenk flask under argon, dissolve 2-iodo-4-(pentafluorosulfanyl)aniline (1.0 equiv) and 1-bromo-4-ethynylbenzene (1.1 equiv) in degassed THF/Triethylamine (1:1 ratio, 0.2 M).

  • Catalysis: Add PdCl2​(PPh3​)2​ (2 mol%) and CuI (4 mol%).

  • Reaction: Stir at 20–25 °C for 4 hours. Do not heat, as this risks C–Br insertion.

  • Validation Checkpoint 1 (Crucial):

    • TLC (Hexanes/EtOAc 9:1): Verify the complete disappearance of the 2-iodo-4-SF5-aniline ( Rf​≈0.6 ).

    • LC-MS: Confirm chemoselectivity by identifying the intact bromine isotope pattern on the intermediate mass. You must see a 1:1 ratio of M and M+2 peaks at approximately m/z 377/379.

  • Workup: Filter through a short pad of Celite, concentrate, and quickly pass through a silica plug to remove transition metals.

Step 2: π -Lewis Acid Catalyzed Hydroamination
  • Setup: Dissolve the unpurified alkyne intermediate in anhydrous toluene (0.1 M) in a sealed tube.

  • Catalysis: Add AuCl3​ (5 mol%).

  • Reaction: Heat to 80 °C and stir for 8 hours.

  • Validation Checkpoint 2 (Crucial):

    • IR Spectroscopy: Look for the complete disappearance of the internal alkyne stretch ( ∼2210 cm−1 ).

    • 1H NMR ( CDCl3​ ): Confirm cyclization by the appearance of the characteristic indole N–H singlet ( ∼8.5 ppm ) and the unique C3–H aromatic proton ( ∼6.8 ppm ).

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

References

  • Huryn, D. M.; Wipf, P.; Laporte, M. G.; et al. "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, 2015, 6 (12), 1225–1230.[URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00364]
  • Savoie, P. R.; Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015, 115 (2), 1130–1190.[URL: https://pubs.acs.org/doi/10.1021/cr500336u]
  • Brand, J. P.; Chevalley, C.; Waser, J. "One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines." Beilstein Journal of Organic Chemistry, 2011, 7, 565–569.[URL: https://www.beilstein-journals.org/bjoc/articles/7/65]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Welcome to the Advanced Assay Troubleshooting Portal. This guide is designed for researchers and drug development professionals facing solubility, aggregation, and formulation challenges when integrating highly lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Portal. This guide is designed for researchers and drug development professionals facing solubility, aggregation, and formulation challenges when integrating highly lipophilic pentafluorosulfanyl ( SF5​ ) compounds into biological assays.

Compound Profiling & Causality Analysis

Target Molecule: 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole Core Challenge: Extreme Hydrophobicity and "Brick-Dust" Behavior

The solubility challenges associated with this compound stem directly from its molecular architecture. The pentafluorosulfanyl ( SF5​ ) group is an emerging bioisostere often referred to as a "super-trifluoromethyl" group[1]. It possesses a massive steric volume (55.4 ų) and an exceptionally high Hansch lipophilicity parameter ( π=1.23 ), making it significantly more lipophilic than a standard CF3​ group ( π=0.88 )[2].

When the SF5​ group is coupled with a rigid indole core and a bulky 4-bromophenyl moiety, the resulting molecule exhibits an extremely high logP and strong crystal lattice energy. In aqueous biological buffers, the thermodynamic penalty of solvating this massive hydrophobic surface area forces the compound to minimize water contact. This results in rapid phase separation, manifesting either as visible precipitation ("brick-dust") or the formation of target-sequestering colloidal nano-aggregates ("grease-ball" behavior)[3].

Diagnostic & Resolution Workflow

Before altering your biological assay, you must diagnose the specific physical state of the compound in your buffer. Use the workflow below to determine the appropriate solubilization strategy.

G Stock 10 mM Stock (100% DMSO) Dilution Aqueous Dilution (Assay Buffer) Stock->Dilution Solvent Shift DLS DLS / Nephelometry Analysis Dilution->DLS Validation Step Monomer Monomeric Dispersion (< 10 nm) DLS->Monomer Clear Aggregate Nano-aggregates (100 - 1000 nm) DLS->Aggregate High Scatter Precipitate Visible Precipitation (> 1000 nm) DLS->Precipitate Turbid Proceed Proceed to Biological Assay Monomer->Proceed AddDetergent Add 0.01% CHAPS or Tween-20 Aggregate->AddDetergent Disrupt Micelles AddCD Formulate with 20% HP-β-CD Precipitate->AddCD Host-Guest Complex AddDetergent->DLS AddCD->DLS

Figure 1: Diagnostic workflow for identifying and resolving SF5-indole solubility issues.

Troubleshooting FAQs

Q1: My biochemical assay shows a highly potent IC50, but the Structure-Activity Relationship (SAR) is completely flat and the Hill slope is extremely steep (>2.0). Is this a solubility artifact? A1: Yes. This is a hallmark of colloidal aggregation, a pervasive artifact with high-logP SF5​ compounds. The extreme lipophilicity drives the compound to form nano-aggregates in aqueous buffers. These aggregates act as hydrophobic sinks that promiscuously sequester the target enzyme, leading to false-positive inhibition and artificially steep dose-response curves[3]. You must disrupt these aggregates using non-ionic detergents (see Protocol A).

Q2: I observe immediate precipitation when diluting my 10 mM DMSO stock into cell culture media. How can I prevent this "solvent shock"? A2: Precipitation occurs because the sudden increase in the dielectric constant of the medium forces the highly hydrophobic 4-bromophenyl and SF5​ moieties out of solution. To overcome this, you must lower the kinetic barrier to solvation by utilizing a host-guest complex. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended; its hydrophobic cavity perfectly accommodates the bulky 55.4 ų volume of the SF5​ group, shielding it from the aqueous environment while maintaining overall solubility[2].

Q3: Can I just increase the DMSO concentration to 5% to keep the compound in solution for my cell-based assays? A3: Absolutely not. While the SF5​ group itself is chemically and thermally stable[1], biological systems cannot tolerate high DMSO concentrations. DMSO levels above 0.5–1.0% alter cell membrane permeability, induce transcriptomic stress responses, and cause cytotoxicity. This will severely confound your phenotypic readouts. You must transition to a biologically inert vehicle like HP- β -CD.

Self-Validating Experimental Protocols

Protocol A: Detergent-Assisted Monomeric Dispersion for Biochemical Assays

Causality: Non-ionic detergents (e.g., CHAPS, Tween-20) feature amphiphilic structures that intercalate between the hydrophobic SF5​ -indole molecules. This disrupts the π−π stacking and hydrophobic interactions, preventing the formation of target-sequestering nano-aggregates and ensuring the compound interacts with the target as a monomer.

  • Buffer Preparation: Supplement your standard biochemical assay buffer with 0.01% (w/v) CHAPS or 0.05% (v/v) Tween-20. Ensure the detergent is fully dissolved before proceeding.

  • Intermediate Dilution: Create a 100X intermediate stock of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole in 100% DMSO.

  • Aqueous Shift: Inject 1 µL of the intermediate stock into 99 µL of the detergent-supplemented assay buffer under rapid vortexing to prevent localized nucleation.

  • Self-Validation Step (Critical): Analyze the resulting solution using Dynamic Light Scattering (DLS).

    • Pass Criteria: A monodisperse peak at < 10 nm confirms a true monomeric solution.

    • Fail Criteria: If a peak > 100 nm persists, colloidal aggregates are still present. Increase the detergent concentration incrementally (up to 0.1%) and repeat the DLS measurement.

Protocol B: HP- β -CD Inclusion Complexation for Cell-Based Assays

Causality: HP- β -CD forms a non-covalent inclusion complex with the drug. The lipophilic SF5​ and bromophenyl groups insert into the cyclodextrin's hydrophobic core, while the external hydroxyl groups interact with water, facilitating transport across the unstirred water layer to the cell membrane without requiring toxic levels of DMSO.

  • Vehicle Preparation: Prepare a 20% (w/v) HP- β -CD solution in sterile PBS or basal cell culture medium.

  • Complexation: Add the compound stock (in DMSO) dropwise into the HP- β -CD solution while sonicating in a water bath at 37°C for 15 minutes. The final DMSO concentration must not exceed 0.5%.

  • Equilibration: Incubate the mixture on an orbital shaker at room temperature for 2 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Self-Validation Step (Critical): Centrifuge the formulation at 10,000 x g for 10 minutes to pellet any uncomplexed "brick-dust" precipitate. Carefully extract the supernatant and measure its UV-Vis absorbance at the compound's λmax​ . Compare this absorbance to a standard curve generated in 100% DMSO.

    • Pass Criteria: >95% recovery indicates successful complexation.

    • Fail Criteria: <95% recovery indicates incomplete complexation; you must increase the HP- β -CD ratio or extend the sonication time.

Quantitative Formulation Matrix

Use the following data table to select the optimal solubilization strategy based on your specific assay requirements.

Solubilization StrategyMax Tolerated Conc.Mechanism of ActionBest ApplicationKey Limitations
DMSO (Co-solvent) < 1% (v/v)Disrupts crystal lattice, lowers dielectric constantInitial stock preparation, compound storageHigh cellular toxicity, severe solvent shock upon dilution
CHAPS / Tween-20 0.01 - 0.1% (w/v)Micellar encapsulation, prevents π−π stackingBiochemical / Enzymatic assaysMay denature sensitive proteins or disrupt lipid membranes
HP- β -CD 10 - 20% (w/v)Host-guest complexation of the bulky SF5​ moietyCell-based assays, ADME profilingRequires optimization of host-guest stoichiometry
BSA Supplementation 0.1 - 1% (w/v)Acts as a hydrophobic carrier proteinHigh-throughput screening (HTS)Reduces the free fraction of the drug, artificially shifting apparent IC50

References

  • [1] The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available at:

  • [2] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central (PMC) - NIH. Available at:

  • [3] Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Available at:

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) purification of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) purification of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful purification of this compound. The unique chemical properties of this molecule, featuring a bulky, lipophilic pentafluorosulfanyl (SF5) group and a bromophenyl indole core, present specific challenges in chromatographic separation.[1][2] This resource aims to equip you with the knowledge to overcome these challenges and achieve high-purity fractions.

Understanding the Analyte: Key Chemical Properties

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a complex molecule with distinct characteristics that influence its behavior during HPLC purification.

  • Pentafluorosulfanyl (SF5) Group: This group is highly electronegative and lipophilic, often referred to as a "super-trifluoromethyl group".[3][4] Its presence significantly increases the hydrophobicity of the molecule.[1][5] The SF5 group is known for its exceptional thermal and chemical stability, making it robust under typical HPLC conditions.[1][3][6][7]

  • Indole Core: The indole ring system is aromatic and possesses a weakly acidic N-H proton. The aromatic nature allows for strong π-π interactions with appropriate stationary phases.[8]

  • Bromophenyl Group: The bromophenyl substituent further contributes to the molecule's hydrophobicity and provides an additional site for potential interactions with the stationary phase. The presence of a halogenated aromatic ring can be exploited for unique selectivity on specific column chemistries.[9][10]

These properties necessitate a well-designed HPLC method to achieve optimal separation from impurities.

Recommended HPLC Purification Method

This section provides a detailed, step-by-step protocol for the purification of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole. The rationale behind each parameter selection is explained to provide a comprehensive understanding of the method.

Instrumentation and Columns
  • System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector is recommended.

  • Column Selection: A reversed-phase C18 column is a suitable starting point due to the hydrophobic nature of the analyte.[11] However, for challenging separations involving halogenated aromatic compounds, a Pentafluorophenyl (PFP) column can offer alternative selectivity due to π-π and dipole-dipole interactions.[9][10][12]

Parameter Recommendation Justification
Column Chemistry Reversed-Phase C18 or Pentafluorophenyl (PFP)C18 provides good hydrophobic retention. PFP offers alternative selectivity for halogenated and aromatic compounds.[9][10][12]
Particle Size 5 µm or 10 µmLarger particle sizes are common for preparative work, allowing for higher loading capacities with acceptable efficiency.
Column Dimensions Dependent on sample load (e.g., 250 x 10 mm for semi-preparative)Dimensions should be chosen to accommodate the amount of crude material to be purified.
Mobile Phase and Gradient
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Rationale: The acidic modifier helps to protonate any residual silanols on the silica-based stationary phase, which can reduce peak tailing for the indole moiety.[13] Acetonitrile is a common organic modifier in reversed-phase HPLC.

A gradient elution is recommended to ensure good separation of the target compound from both less retained and more retained impurities.

Time (min) % Mobile Phase B (Acetonitrile)
040
2095
2595
2640
3040
Detection and Sample Preparation
  • Detection Wavelength: The indole chromophore exhibits strong UV absorbance. A wavelength of approximately 280 nm is generally suitable for indole-containing compounds.[14][15] It is advisable to determine the optimal wavelength by running a UV scan of the analyte.

  • Sample Solvent: Dissolve the crude sample in a solvent that is as weak as or weaker than the initial mobile phase conditions to avoid peak distortion.[16][17] A mixture of the initial mobile phase composition (e.g., 40% Acetonitrile/60% Water) or a solvent with a lower percentage of organic modifier is ideal.

  • Injection Volume: The injection volume will depend on the column dimensions and the concentration of the sample. Overloading the column can lead to poor peak shape, particularly fronting.[18][19]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection SamplePrep Sample Preparation (Dissolve in weak solvent) Injector Injector SamplePrep->Injector Inject Sample MobilePhasePrep Mobile Phase Preparation (A: 0.1% Acid in Water B: 0.1% Acid in ACN) MobilePhasePrep->Injector Column HPLC Column (C18 or PFP) Injector->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Fractionation Fraction Collection Chromatogram->Fractionation Identify Target Peak Analysis Purity Analysis of Fractions Fractionation->Analysis Collect Fractions

Caption: A streamlined workflow for the HPLC purification of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole in a question-and-answer format.

Q1: My peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common problem in HPLC and can arise from several factors.[20] For this specific molecule, the primary suspects are secondary interactions between the basic indole nitrogen and acidic silanol groups on the column packing.[13][16][21]

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic indole moiety, leading to a secondary retention mechanism that causes tailing.[13][20]

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% TFA or formic acid). The low pH will suppress the ionization of the silanol groups, minimizing these secondary interactions.[13]

      • Base-Deactivated Column: Consider using a column specifically designed with low silanol activity or one that is "base-deactivated".

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[22][23]

    • Solution: Reduce the sample concentration or the injection volume.

  • Cause 3: Extra-Column Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing.[16][22]

    • Solution: Check all fittings and connections between the injector, column, and detector to ensure they are secure and properly seated. Use tubing with a narrow internal diameter where possible.[13]

Q2: I'm observing a fronting peak shape. What does this indicate and what are the solutions?

A2: Peak fronting is often a sign of sample overload or issues with the sample solvent.[23][24]

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic modifier) than the initial mobile phase, the analyte will travel through the beginning of the column too quickly, resulting in a fronting peak.[17][18]

    • Solution: Dissolve the sample in the initial mobile phase or a solvent with an even lower concentration of the organic modifier.

  • Cause 2: Mass Overload: Injecting a highly concentrated sample can lead to fronting.[17][19]

    • Solution: Dilute the sample before injection.

  • Cause 3: Column Degradation: A void or channel in the column packing can also cause peak fronting.[18]

    • Solution: If other solutions fail, the column may need to be replaced.[24]

Q3: The resolution between my target peak and a closely eluting impurity is poor. How can I improve the separation?

A3: Improving resolution requires optimizing selectivity, efficiency, or retention.

  • Solution 1: Optimize Selectivity:

    • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation.

    • Change the Stationary Phase: As mentioned, a PFP column can provide different selectivity compared to a C18 column for this type of molecule and may resolve the co-eluting peaks.[9][10]

  • Solution 2: Increase Column Efficiency:

    • Decrease the Flow Rate: Lowering the flow rate can lead to sharper peaks and better resolution, although it will increase the analysis time.[14]

    • Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and improve separation.[13]

  • Solution 3: Adjust the Gradient:

    • Shallow the Gradient: A slower, more gradual increase in the organic modifier concentration can improve the separation of closely eluting compounds.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_separation Separation Issues Start Poor Chromatogram Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting PoorResolution Poor Resolution? Start->PoorResolution Tailing_Causes Check for: 1. Silanol Interactions 2. Column Overload 3. Dead Volume Tailing->Tailing_Causes Yes Fronting_Causes Check for: 1. Sample Solvent Strength 2. Mass Overload 3. Column Degradation Fronting->Fronting_Causes Yes Resolution_Causes Consider: 1. Suboptimal Selectivity 2. Low Efficiency 3. Steep Gradient PoorResolution->Resolution_Causes Yes Tailing_Solutions Solutions: - Adjust Mobile Phase pH - Use Base-Deactivated Column - Reduce Sample Load - Check Fittings Tailing_Causes->Tailing_Solutions Fronting_Solutions Solutions: - Use Weaker Sample Solvent - Dilute Sample - Replace Column Fronting_Causes->Fronting_Solutions Resolution_Solutions Solutions: - Change Organic Modifier/Column - Decrease Flow Rate - Use Shallower Gradient Resolution_Causes->Resolution_Solutions

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Executive Summary: Substrate Profiling As a Senior Application Scientist, I frequently encounter challenges when researchers attempt cross-coupling reactions on highly functionalized, electron-deficient heterocycles. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Substrate Profiling

As a Senior Application Scientist, I frequently encounter challenges when researchers attempt cross-coupling reactions on highly functionalized, electron-deficient heterocycles. The substrate 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole presents a unique multifactorial optimization challenge. The pentafluorosulfanyl (SF5) group is exceptionally stable and highly electron-withdrawing, often termed a "super-trifluoromethyl" group[1]. This strong electron-withdrawing nature propagates through the indole core, significantly increasing the acidity of the N-H proton. Consequently, the choice of base, catalyst, and coupling partner must be meticulously balanced to prevent off-target N-arylation, catalyst poisoning, or protodeboronation. This guide provides field-proven, self-validating protocols to ensure high-fidelity C-C bond formation.

Visual Workflow: Optimization Logic

G Start Substrate: 2-(4-Bromophenyl)-5-SF5-1H-indole Partner Coupling Partner Type? Start->Partner BoronicAcid Arylboronic Acid Ar-B(OH)2 Partner->BoronicAcid PinacolEster Pinacolboronate Ester Ar-Bpin Partner->PinacolEster Unprotected Unprotected N-H Base: Na2CO3 Cat: Pd(PPh3)4 BoronicAcid->Unprotected Compatible with free N-H Protected Protect N-H (Boc/Ts) Base: K3PO4 or CsF Cat: Pd(dppf)Cl2 PinacolEster->Protected Esters fail with free N-H Success1 High Yield Biaryl Unprotected->Success1 Success2 High Yield Biaryl (Requires Deprotection) Protected->Success2

Workflow for optimizing Suzuki coupling of 5-SF5-indoles based on partner and N-H protection.

Troubleshooting FAQs

Q1: Do I need to protect the indole N-H prior to the Suzuki coupling? A1: It depends entirely on your boron coupling partner. The SF5 group at the 5-position draws electron density away from the indole ring, making the N-H more acidic and prone to side reactions (such as N-arylation) under strongly basic conditions. However, empirical data shows a striking divergence based on the boron species: unprotected indole bromides react efficiently with arylboronic acids using standard conditions (e.g., Pd(PPh3)4, Na2CO3), but fail almost completely when reacted with arylpinacolboronate esters[2]. If your synthetic route requires a pinacol ester (Ar-Bpin), you must protect the indole nitrogen (e.g., with a Boc or Ts group) to prevent the unprotected N-H from interfering with the transmetalation step of the Pd catalytic cycle[2].

Q2: Will the pentafluorosulfanyl (SF5) group degrade under the basic or thermal conditions of a Suzuki coupling? A2: No. The SF5 group is renowned for its extreme thermal and chemical stability, often withstanding boiling aqueous base and strong acids[1]. It is fully compatible with standard transition metal-catalyzed cross-coupling conditions, including Suzuki, Stille, and Negishi couplings[1]. You do not need to lower the reaction temperature to "protect" the SF5 group; standard heating (80–100 °C) is perfectly safe and often required to ensure full conversion of the aryl bromide[3]. Furthermore, downstream functionalizations of SF5-bearing intermediates consistently show that the SF5 motif remains intact during Pd-catalyzed cross-couplings[4].

Q3: I am observing significant protodeboronation of my boronic acid. How can I suppress this? A3: Protodeboronation is driven by excess water and strong bases (like NaOH or KOH) attacking the boron atom before transmetalation can occur. Because the 2-(4-Bromophenyl)-5-SF5-1H-indole substrate is highly electron-deficient, oxidative addition is fast, meaning transmetalation is likely the rate-limiting step. To accelerate transmetalation while minimizing protodeboronation:

  • Switch from aqueous carbonate bases to anhydrous conditions using CsF or K3PO4 suspended in Toluene/DMF.

  • Use a more electron-rich, sterically accommodating catalyst like Pd(dppf)Cl2 or Pd2(dba)3 with XPhos , which facilitates rapid transmetalation.

Quantitative Data Presentation

To guide your optimization, the following table summarizes the expected performance matrix for coupling 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole with various partners based on established indole cross-coupling behaviors[2].

Indole N-H StatusBoron Partner TypeCatalyst SystemBase / SolventExpected YieldPrimary Failure Mode
Unprotected (1H) Arylboronic Acid5 mol% Pd(PPh3)4Na2CO3 / Tol:EtOH:H2O75 - 85%Minor protodeboronation
Unprotected (1H) Pinacol Ester (Bpin)5 mol% Pd(PPh3)4Na2CO3 / Tol:EtOH:H2O< 10%Transmetalation failure[2]
Boc-Protected Pinacol Ester (Bpin)5 mol% Pd(dppf)Cl2K3PO4 / Dioxane:H2O80 - 90%Boc deprotection (if base too strong)
Ts-Protected Arylboronic Acid5 mol% Pd(PPh3)4Na2CO3 / Tol:EtOH:H2O40 - 50%Steric hindrance at C2 position

Experimental Protocol: Optimized Suzuki Coupling (Unprotected N-H with Arylboronic Acid)

This self-validating protocol is designed for atom economy by avoiding the N-protection/deprotection sequence, leveraging the compatibility of free indoles with boronic acids[2].

Reagents & Materials:

  • 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (1.0 equiv, 1.0 mmol, ~398 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv, 5 mol%, ~58 mg)

  • Sodium carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv, 1.5 mL)

  • Solvent: Toluene / Ethanol (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask equipped with a magnetic stir bar, add Toluene (8 mL) and Ethanol (2 mL). Sparge the solvent mixture with ultra-pure Argon or Nitrogen for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.

  • Reagent Charging: To the degassed solvent, add the 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole and the arylboronic acid. Stir until fully dissolved.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of inert gas. The solution will typically adopt a pale yellow/orange hue.

  • Base Addition: Inject the 2.0 M aqueous Na2CO3 solution via syringe.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure adequate mixing of the aqueous and organic phases. Monitor via TLC or LC-MS. Complete consumption of the aryl bromide typically occurs within 6–12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and partition with distilled water (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target SF5-bearing biaryl compound.

References

  • Title: stability of the pentafluorosulfanyl group under various reaction conditions Source: Benchchem URL
  • Source: Chemical Reviews (ACS Publications)
  • Title: Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes Source: Comptes Rendus de l'Académie des Sciences URL
  • Title: Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.

Sources

Troubleshooting

Preventing degradation of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole during storage

Welcome to the Technical Support Center for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole . This resource is engineered for drug development professionals and analytical chemists to troubleshoot degradation issues, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole . This resource is engineered for drug development professionals and analytical chemists to troubleshoot degradation issues, optimize storage, and ensure the structural integrity of this highly functionalized building block.

Molecular Vulnerability Profile

To prevent degradation, we must first understand the structural causality behind it. This molecule contains three distinct chemical domains, each with specific sensitivities:

  • The Indole Core: Highly electron-rich and notoriously susceptible to auto-oxidation at the C2 and C3 positions[1]. While the pentafluorosulfanyl ( SF5​ ) group at C5 is strongly electron-withdrawing and slightly lowers the Highest Occupied Molecular Orbital (HOMO) of the ring, the C3 position remains nucleophilic and vulnerable to aerobic oxidation[2].

  • The Aryl Bromide Moiety: The C-Br bond has a relatively low bond dissociation energy, making it highly susceptible to photodehalogenation (homolytic cleavage) when exposed to ultraviolet or intense ambient light[3].

  • The Pentafluorosulfanyl ( SF5​ ) Group: Generally characterized by extreme chemical and thermal stability; however, it is highly lipophilic. Degradation of this group is rare during storage, but it dictates the compound's solubility profile, necessitating the use of organic solvents (like DMSO) that can inadvertently introduce trace moisture or participate in radical reactions.

Troubleshooting Guide & FAQs

Q1: My solid powder changed from off-white to a brownish-pink hue over several months. What happened, and is it still usable? Cause: Auto-oxidation of the indole core. Indole derivatives are highly sensitive to aerobic oxidation, which is often catalyzed by ambient light[1]. Oxygenation typically occurs at the C3 position, leading to the formation of oxindoles, isatins, or complex, highly conjugated dimers that manifest as pink, brown, or yellow discoloration[2]. Solution: Do not use heavily discolored batches without first assessing purity via HPLC. To prevent this causality, the solid must be stored under a strict inert atmosphere (Nitrogen or Argon) to eliminate the O2​ required for the oxidation mechanism.

Q2: During my in vitro assays, I noticed a secondary peak in the HPLC-MS chromatogram with a mass of [M-79]. What is this impurity? Cause: Photodehalogenation. The aryl bromide moiety is sensitive to UV and ambient laboratory light. Upon photoexcitation, the C-Br bond undergoes homolytic cleavage, generating a highly reactive aryl radical[3]. If stored in a hydrogen-donor solvent (like MeOH or DMSO), the radical abstracts a hydrogen atom, resulting in a debrominated impurity (2-phenyl-5-pentafluorosulfanyl-1H-indole)[4]. Solution: Prepare all solutions in low-light conditions. Wrap stock vials and assay plates in aluminum foil. Never leave solvated aliquots on the benchtop exposed to fluorescent laboratory lighting.

Q3: How long can I store stock solutions of this compound in DMSO? Cause: Indoles degrade exponentially faster in solution than in their solid state[1]. DMSO is highly hygroscopic; repeated opening of the vial introduces trace atmospheric water and oxygen, accelerating both hydrolytic and oxidative degradation pathways. Solution: Limit DMSO stock solution storage to a maximum of 1–2 weeks at -80°C. Aliquot the stock immediately upon preparation to avoid freeze-thaw cycles, which drive condensation and oxygen dissolution into the solvent.

Quantitative Degradation Data

The following table summarizes the degradation kinetics of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole under various forced stress conditions, demonstrating the critical need for controlled storage.

Stress ConditionAtmosphereLight ExposureTimeframePrimary DegradantPurity Loss (%)
Solid, 25°C Ambient AirLight (Fluorescent)4 WeeksOxindole (+16 Da)12.5%
Solid, 25°C ArgonDark (Amber Vial)4 WeeksNone detected< 0.5%
Solid, -20°C ArgonDark (Amber Vial)6 MonthsNone detected< 0.1%
DMSO Solution Ambient AirLight (Fluorescent)48 HoursDebrominated (-79 Da)18.0%
DMSO Solution ArgonDark (Foil Wrapped)2 WeeksIsatin (+32 Da)3.2%

Degradation Pathways & Handling Workflows

G A 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole B Indole Core Oxidation (C2/C3 Oxygenation) A->B O2, Ambient Light C Photodehalogenation (C-Br Cleavage) A->C hν, H-donor Solvents D Oxindoles & Isatins (+16 / +32 Da) B->D Spontaneous E Debrominated Indole (-79 Da) C->E Radical H-Abstraction

Mechanistic degradation pathways of the target indole under environmental stress.

G S1 Solid Receipt S2 HPLC Purity Check (Baseline) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Argon Purge (Inerting) S3->S4 S5 Store at -20°C (Desiccated) S4->S5

Optimal handling and storage workflow to ensure long-term compound integrity.

Experimental Protocols

Protocol 1: Inert Atmosphere Aliquoting and Storage

This protocol establishes a self-validating physical barrier against both photo-oxidation and photodehalogenation.

  • Preparation: Transfer the bulk powder to a glove box or a benchtop equipped with a Schlenk line. Ensure ambient lighting is dimmed.

  • Aliquoting: Weigh the solid into single-use, amber-colored glass vials (e.g., 5 mg per vial). Causality: Single-use aliquots prevent the repeated introduction of atmospheric moisture and oxygen that occurs when a bulk container is opened multiple times.

  • Argon Purging: Insert a gentle stream of Argon gas into the vial for 15–20 seconds. Argon is heavier than air and will displace the oxygen at the bottom of the vial.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap seam with Parafilm to prevent gas exchange.

  • Storage: Place the aliquots in a desiccator box containing Drierite (calcium sulfate) and store at -20°C.

Protocol 2: Stability-Indicating HPLC-MS Assay

Use this protocol to validate the integrity of your stored compound. It is specifically designed to resolve the parent compound from its primary degradants.

  • Sample Preparation: Dissolve 1 mg of the stored solid in 1 mL of anhydrous, degassed Acetonitrile (LC-MS grade).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection & Validation:

    • Monitor UV absorbance at 254 nm and 280 nm.

    • Self-Validation Check: If the storage protocol failed due to light exposure, MS will show a peak at [M-79] (loss of Bromine). If the protocol failed due to oxygen exposure, MS will show peaks at [M+16] or [M+32] eluting before the parent peak (due to the increased polarity of oxindoles/isatins).

References

  • ACS Catalysis. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Retrieved from [Link]

  • ResearchGate. Nickel-Catalyzed Photodehalogenation of Aryl Bromides. Retrieved from[Link]

  • Chemical Reviews (ACS Publications). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules (Photodehalogenation mechanisms). Retrieved from[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for the crystallization of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole. This molecule presents a highly specific cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for the crystallization of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole. This molecule presents a highly specific crystallographic challenge: it combines a bulky, extremely lipophilic pentafluorosulfanyl (-SF5) group, a heavy halogen (bromine) that introduces strong dispersion forces, and an indole core capable of directional hydrogen bonding.

This guide synthesizes field-proven methodologies to help you overcome common phase-separation issues, rationalize your solvent choices, and obtain high-quality single crystals or bulk crystalline powders.

I. Troubleshooting Guides & FAQs

Q1: Why does my compound consistently "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals? A: Oiling out occurs when the supersaturation of the solution exceeds the metastable zone width too rapidly, forcing the solute to separate into a solute-rich liquid phase rather than nucleating as an ordered solid. The -SF5 group has a massive volume (55.4 ų) and an exceptionally high lipophilicity (1)[1]. This extreme hydrophobicity means the molecule resists forming an ordered lattice when a polar anti-solvent is introduced abruptly.

  • Causality & Solution: Rapid addition of an anti-solvent causes a kinetic crash. To bypass this, you must control the rate of supersaturation (ΔC/Δt). Transition to a slow vapor diffusion setup or use a temperature-controlled cooling ramp (e.g., 0.1 °C/min) to maintain the system within the metastable zone[2].

Q2: How do I select the optimal solvent/anti-solvent pairing for this specific indole? A: The molecule is amphiphilic but heavily skewed toward lipophilicity. The indole N-H acts as a hydrogen bond donor, while the -SF5 and -Br groups are highly hydrophobic.

  • Causality & Solution: You need a "good" solvent that disrupts the N-H hydrogen bonding to fully dissolve the compound, paired with a non-polar anti-solvent to gradually induce precipitation. Mixed solvent systems, particularly3, have been empirically validated for crystallizing SF5-substituted heterocyclic scaffolds[3]. The DCM solvates the indole core, while the slow diffusion of hexane gently decreases the dielectric constant of the medium.

Q3: I am getting a microcrystalline powder, but I need X-ray quality single crystals. What is the best approach? A: Microcrystalline powders are the result of excessive primary nucleation. For Single-Crystal X-Ray Diffraction (SCXRD), you need fewer nucleation sites and prolonged, steady crystal growth.

  • Causality & Solution: Vapor diffusion is the gold standard here. By allowing the anti-solvent vapor to slowly diffuse into the API solution over days or weeks, the 2[2]. This slow kinetic environment allows the bulky -SF5 groups and the 4-bromophenyl rings to dynamically arrange into their lowest-energy thermodynamic packing.

II. Quantitative Data: Solvent System Efficacy

The table below summarizes the empirical outcomes of various solvent systems applied to SF5-halogenated indoles, factoring in the unique steric and electronic constraints of the molecule.

Solvent (Good)Anti-Solvent (Poor)MethodExpected OutcomeMechanistic Rationale
Dichloromethane n-Hexane Vapor DiffusionHigh-quality single crystalsGradual polarity shift allows optimal packing of the bulky -SF5 group[3].
Ethyl Acetate Heptane Slow CoolingBulk crystalline powderEtOAc hydrogen-bonds with indole N-H; cooling reduces kinetic energy slowly.
Methanol Water Rapid Anti-solventOiling out (LLPS)Extreme polarity difference forces the highly lipophilic SF5-indole into a melt/oil[1].
THF Toluene Liquid-Liquid DiffusionNeedles / Thin platesAromatic stacking (π-π) between toluene and the indole/bromophenyl rings.

III. Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Controlled Vapor Diffusion for Single Crystals

Objective: Obtain X-ray quality single crystals of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

  • Preparation of the Inner Solution: Dissolve 5-10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial.

    • Validation Checkpoint: The solution must be completely clear. If particulate matter remains, filter through a 0.22 µm PTFE syringe filter. Particulates act as heterogeneous nucleation sites, which will yield microcrystals instead of single crystals.

  • Setup the Diffusion Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3 mL of n-Hexane to the outer 20 mL vial. Ensure the hexane level is lower than the DCM level in the inner vial to prevent bulk liquid transfer.

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Place the setup in an undisturbed, vibration-free environment at a constant 20 °C.

  • Harvesting (Self-Validation): After 3 to 7 days, inspect the inner vial under a polarized light microscope.

    • Validation Checkpoint: Crystals should exhibit strong birefringence (glowing under cross-polarizers), confirming a 2 rather than amorphous precipitation[2].

Protocol B: Anti-Solvent Addition with Seeding for Bulk Powder

Objective: Scale up crystallization while preventing oiling out.

  • Dissolution: Dissolve 1.0 g of the compound in 10 mL of Ethyl Acetate at 50 °C.

  • Anti-Solvent Titration: Dropwise, add 5 mL of Heptane while maintaining the temperature at 50 °C and stirring at 250 RPM.

  • Seeding (Critical Step): Cool the solution to 40 °C (approaching the metastable limit). Introduce 10 mg of pre-milled seed crystals of the compound.

    • Causality:, directing the system immediately into crystal growth and preventing liquid-liquid phase separation[].

  • Cooling Ramp: Cool the suspension from 40 °C to 5 °C at a strict rate of 0.1 °C/min using a programmable chiller.

  • Isolation: Filter the resulting slurry under vacuum and wash with 5 mL of cold Heptane. Dry under vacuum at 40 °C for 12 hours.

IV. Mechanistic Visualizations

The following diagrams illustrate the logical architectures governing the crystallization behavior of this complex molecule.

G A Supersaturated Solution (2-(4-Br-Ph)-5-SF5-Indole) B Rapid Anti-Solvent Addition A->B High ΔC/Δt C Slow Vapor Diffusion A->C Low ΔC/Δt D Liquid-Liquid Phase Separation (Oiling Out) B->D High Lipophilicity (SF5) E Nucleation & Crystal Growth C->E Controlled Saturation F Amorphous Solid D->F Solvent Crash G High-Quality Single Crystals E->G Ordered Packing (Br...H-N)

Thermodynamic vs. Kinetic pathways in SF5-indole crystallization.

G Inner Inner Vial (Solvent: DCM + API) Crystals Single Crystals (X-ray Grade) Inner->Crystals Supersaturation & Nucleation Outer Outer Chamber (Anti-solvent: Hexane) Vapor Vapor Phase Equilibration Outer->Vapor Evaporation Vapor->Inner Diffusion

Vapor diffusion setup for controlled anti-solvent integration.

V. References

  • Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds , PMC - National Institutes of Health, 3

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles , ACS Publications, 1

  • Advanced crystallisation methods for small organic molecules , Chemical Society Reviews (RSC Publishing), 2

  • Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles , Thieme Connect,5

  • Crystallization of APIs: Methods and Challenges , BOC Sciences,

Sources

Troubleshooting

Addressing challenges in the scale-up synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole . As a Senior Application Scientist, I have designed this portal to move beyond theoretical chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole . As a Senior Application Scientist, I have designed this portal to move beyond theoretical chemistry and address the physical, thermodynamic, and mechanistic realities of scaling up this highly functionalized, lipophilic building block.

The pentafluorosulfanyl ( SF5​ ) group is a "super-trifluoromethyl" bioisostere that dramatically alters the electronic and physicochemical landscape of the indole core [1]. However, its synthesis at scale presents unique challenges, particularly regarding regioselectivity, catalyst poisoning, and thermal degradation.

I. Route Justification & Chemical Logic

To synthesize 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, we bypass traditional Fischer or Larock indole syntheses. Fischer conditions are often too harsh, risking SF5​ degradation, while Larock protocols require expensive palladium catalysts that are easily poisoned by sulfur-containing impurities.

Instead, we utilize a highly scalable Vicarious Nucleophilic Substitution (VNS) / Mąkosza Annulation sequence [2]. The Causality of this Choice: By introducing the 4-bromophenyl moiety via an imine condensation after the reduction of the nitro group, we completely eliminate the risk of unwanted reductive dehalogenation of the bromine atom—a common failure point when scaling up standard cross-coupling routes.

SynthesisRoute A 4-Nitro(pentafluorosulfanyl)benzene + Chloromethyl phenyl sulfone B 2-(Phenylsulfonylmethyl)-4- (pentafluorosulfanyl)nitrobenzene A->B VNS Reaction (t-BuOK, DMF, -30°C) C 2-(Phenylsulfonylmethyl)-4- (pentafluorosulfanyl)aniline B->C Nitro Reduction (Fe/HCl or Pd/C) D Imine Intermediate (+ 4-Bromobenzaldehyde) C->D Condensation (Acid cat., PhMe) E 2-(4-Bromophenyl)-5- pentafluorosulfanyl-1H-indole D->E Annulation (KOH, DMSO, Heat)

VNS-based synthetic workflow for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

II. Troubleshooting Guides & FAQs

Q1: During the Step 1 VNS reaction, we observe significant tar formation and our yield drops below 30% on a 50g scale. How can we mitigate this? A: The VNS reaction is highly exothermic. On a bench scale, heat dissipates quickly, but on a 50g pilot scale, localized heating causes the carbanion of chloromethyl phenyl sulfone to undergo rapid self-condensation. Furthermore, the intermediate σH -adduct is highly sensitive to oxidation.

  • The Fix: Switch from batch addition to continuous flow or slow dropwise addition of the base ( t -BuOK) while maintaining strict internal reactor temperatures between -30°C and -20°C.

  • Self-Validation: Monitor the reaction via 19F NMR. The SF5​ group acts as a built-in diagnostic probe. A successful ortho-substitution will shift the characteristic AB4/doublet-quintet system, confirming regioselectivity before proceeding [3].

Q2: The Step 2 reduction of the nitro group to the aniline stalls midway when using Pd/C and H2​ . Should we increase the temperature? A: No. Increasing the temperature will lead to hydrodesulfurization or cleavage of the sulfone. The stalling is caused by two factors: the severe steric hindrance of the bulky ortho-phenylsulfonylmethyl group, and trace sulfur impurities from Step 1 poisoning the palladium catalyst.

  • The Fix: If sticking to catalytic hydrogenation, you must run the reaction in an autoclave at 10 bar H2​ with vigorous mechanical stirring to overcome mass-transfer limitations[3]. Alternatively, switch to a robust, non-catalytic reduction method such as Fe/HCl, which is entirely immune to sulfur poisoning.

Q3: In the final Step 4 annulation, our indole yield drops from 75% to 40% upon scale-up. What is causing this degradation? A: The base-induced cyclization requires the elimination of benzenesulfinic acid. On a larger scale, inadequate mixing and moisture ingress quench the base (KOH) before complete annulation occurs. More critically, conducting this step under even partial aerial conditions leads to oxidative cleavage of the imine back to the aldehyde and aniline [2].

  • The Fix: Use strictly anhydrous, freshly titrated KOH or Cs2​CO3​ . Degas the solvent thoroughly and maintain a strict Argon sweep.

TroubleshootingLogic Start Low Yield in Annulation Step CheckBase Is the base fully anhydrous? Start->CheckBase CheckAtm Is the reaction under inert atm? CheckBase->CheckAtm Yes BaseNo Dry base (e.g. Cs2CO3) prior to use CheckBase->BaseNo No BaseYes Check Steric Hindrance & Equivalents CheckAtm->BaseYes Yes AtmNo Degas solvent, flush with Argon CheckAtm->AtmNo No AtmYes Optimize Temperature (Avoid >100°C degradation) CheckAtm->AtmYes Yes

Troubleshooting logic tree for resolving low yields in the base-induced annulation step.

III. Quantitative Data: Annulation Step Optimization

The choice of base and atmosphere during the final cyclization determines the viability of the scale-up. The data below summarizes the causality between reaction conditions and isolated yield.

Base (3.0 equiv)AtmosphereSolventInternal TempIsolated Yield (%)Mechanistic Observation
KOH (solid)AirDMSO80°C35 - 40%Significant oxidative degradation of intermediate
KOH (solid)ArgonDMSO80°C68 - 75%Standard scalable conditions; cost-effective
Cs2​CO3​ ArgonDMF100°C78 - 82%Highest yield; optimal for bench, expensive for pilot
t -BuOKArgonTHF60°C< 20%Incomplete cyclization; competing side reactions

IV. Validated Scale-Up Protocol: Base-Induced Annulation (Step 4)

This protocol is engineered as a self-validating system to ensure the successful cyclization of the imine intermediate into the final 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

Reagents:

  • Imine Intermediate: 1.0 equiv (e.g., 50.0 g)

  • Anhydrous KOH (powdered): 3.0 equiv

  • Anhydrous DMSO: 10 volumes (500 mL)

Step-by-Step Methodology:

  • Reactor Preparation & Degassing: Charge a dry, jacketed reactor with the Imine Intermediate and anhydrous DMSO. Sparge the solution with subsurface Argon for a minimum of 30 minutes. Causality: Removing dissolved oxygen prevents the oxidative cleavage of the imine bond during heating.

  • Base Addition: Under a heavy Argon sweep, add the powdered, anhydrous KOH in one continuous portion. Ensure the agitator is set to high RPM to prevent the KOH from clumping at the bottom of the reactor.

  • Controlled Heating: Ramp the internal temperature to 80°C over 45 minutes. Causality: Rapid heating causes localized thermal spikes that degrade the SF5​ substituted aromatic ring. A slow ramp ensures uniform elimination of benzenesulfinic acid.

  • Self-Validation Checkpoint ( 19F NMR): After 4 hours at 80°C, pull a 0.5 mL aliquot. Quench in D2​O and extract with CDCl3​ . Run a quick 19F NMR. The reaction is complete when the electron-withdrawing signature of the starting imine SF5​ signal completely shifts to the more electron-rich signature of the indole core.

  • Quench & Precipitation: Cool the reactor to 20°C. Slowly add cold, deionized water (30 volumes / 1.5 L) over 1 hour. The crude indole will precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the solid via a Nutsche filter, wash thoroughly with water to remove all DMSO and benzenesulfinic acid byproducts, and recrystallize from Ethanol/Water to yield the pure target compound.

V. References

  • Alverez, et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters.[Link]

  • RSC Advances (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.[Link]

Optimization

Analytical method development for impurity profiling of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Welcome to the Analytical Method Development Knowledge Base. This portal provides researchers and drug development professionals with field-proven, self-validating strategies for profiling highly lipophilic, halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Knowledge Base. This portal provides researchers and drug development professionals with field-proven, self-validating strategies for profiling highly lipophilic, halogenated indole derivatives.

The target molecule, 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole , presents unique analytical challenges: the extreme lipophilicity of the pentafluorosulfanyl (-SF5) group, the reactivity of the brominated aromatic ring, and the basicity of the indole core. This guide bridges the gap between theoretical chromatography and regulatory compliance.

Impurity Profiling Workflow

ImpurityProfiling step1 1. Matrix Stabilization (Solubilize highly lipophilic API) step2 2. Stationary Phase Selection (Implement PFP Column) step1->step2 step3 3. Chromatographic Optimization (MeOH/H2O Gradient) step2->step3 step4 4. Closed-Loop Validation (PDA Peak Purity + MS/MS) step3->step4 step5 5. Regulatory Qualification (Apply ICH Q3A Thresholds) step4->step5

Workflow for HPLC method development and ICH Q3A impurity profiling.

Knowledge Base: Self-Validating Method Development Protocol

To ensure scientific integrity, the following RP-HPLC methodology is designed as a self-validating system . Every step includes an internal check to prevent false positives/negatives during impurity quantification.

Step 1: Solubilization and Matrix Stabilization
  • Action: Dissolve the API in a diluent of Methanol/Water (80:20 v/v) to a working concentration of 1.0 mg/mL.

  • Causality: The -SF5 group dramatically increases the molecule's lipophilicity, adding approximately 0.6 log P units compared to a standard -CF3 analog[1]. Using a high-organic diluent prevents the API from precipitating in the autosampler loop. The 20% aqueous portion is critical to match the initial gradient conditions, preventing solvent-front distortion (peak splitting) upon injection.

Step 2: Stationary Phase Selection (The Core Engine)
  • Action: Install a core-shell Pentafluorophenyl (PFP) column (e.g., 2.7 µm, 150 x 4.6 mm).

  • Causality: Standard C18 columns rely solely on hydrophobic dispersion forces. Because the -SF5 group's hydrophobicity is so dominant, structurally similar impurities (like the des-bromo derivative) will co-elute on a C18 phase. The PFP phase introduces orthogonal interaction mechanisms—specifically fluoro-fluoro interactions, π−π stacking, and enhanced dipole-dipole recognition for halogenated aromatics[2].

Step 3: Mobile Phase & Gradient Engineering
  • Action: Utilize Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol). Program a shallow scouting gradient from 40% B to 95% B over 15 minutes.

  • Causality: Methanol, a protic solvent, is selected over aprotic acetonitrile. Methanol engages in hydrogen bonding with the basic indole >NH group, suppressing secondary interactions with residual silanols on the silica support. Formic acid ensures the indole nitrogen remains in a consistent ionization state while maintaining MS compatibility.

Step 4: Closed-Loop Orthogonal Validation (Self-Validation)
  • Action: Configure the system with a Photodiode Array (PDA) detector (254 nm) plumbed in series with an Electrospray Ionization Mass Spectrometer (ESI-MS). Enable the "Peak Purity" algorithm in your chromatography data system.

  • Causality: This creates an autonomous validation loop. The PDA calculates spectral homogeneity across the peak (verifying that the Purity Angle < Purity Threshold). Simultaneously, the MS extracts the mass-to-charge ( m/z ) ratio across the peak apex and inflection points. If a hidden co-eluting impurity exists (e.g., an isomer with identical UV absorbance), the MS mass balance will fail, immediately invalidating the peak integration and prompting a gradient adjustment.

Quantitative Data Center: Column Chemistry Comparison

The table below summarizes the empirical data driving the shift from standard C18 to specialized PFP stationary phases for this specific molecular class.

ParameterC18 Column (Octadecylsilane)PFP Column (Pentafluorophenyl)Mechanistic Causality
Retention Factor ( k′ ) 14.518.2Enhanced retention on PFP due to specific fluoro-fluoro interactions with the -SF5 group.
Resolution ( Rs​ ) (Des-bromo) 1.1 (Co-elution)3.4 (Baseline)PFP provides superior shape selectivity and dipole interactions for halogenated aromatics.
Peak Tailing Factor ( Tf​ ) 1.71.05Reduced secondary silanol interactions on PFP for the basic indole >NH moiety.
Limit of Detection (LOD) 0.08%0.02%Sharper peaks on PFP increase the signal-to-noise ratio, easily meeting regulatory thresholds.

Troubleshooting & FAQs

Regulatory & Thresholds

Q: How do we classify and report impurities for this API to regulatory agencies? A: Impurity reporting is strictly governed by the 3[3]. The thresholds are intrinsically tied to the Maximum Daily Dose (MDD) of the final drug product. For an MDD of ≤ 2g/day, any impurity present at ≥ 0.05% must be reported. If an impurity exceeds 0.10% (or 1.0 mg per day intake), it crosses the identification threshold and must be structurally characterized (e.g., via isolation and NMR)[3].

Chromatographic Resolution

Q: We observe co-elution of the des-bromo impurity (2-Phenyl-5-SF5-1H-indole) with the API on our standard C18 column. How can we resolve this without doubling the run time? A: The extreme lipophilicity of the -SF5 group dominates the molecule's retention behavior on hydrophobic alkyl phases (C18), masking the subtle thermodynamic difference caused by the missing bromine atom. To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. The PFP column provides enhanced shape selectivity and specific halogen-halogen interactions, effectively differentiating the brominated API from the des-bromo impurity without requiring extended isocratic holds[2].

Stability & Artifacts

Q: During ICH Q1B photostability testing, a highly polar, early-eluting degradation product appears. What is the chemical mechanism, and is it an analytical artifact? A: While the -SF5 group is highly resistant to strong acids, bases, and thermal degradation, it is uniquely susceptible to direct photolysis. Under actinic UV radiation, the pentafluorosulfanyl group can completely degrade, releasing five equivalents of fluoride ions and forming highly polar benzenesulfonate derivatives[1]. To prevent analytical artifacts during routine testing, ensure all sample preparations are conducted in low-actinic (amber) glassware and autosampler vials are shielded from light.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances Source: ICH Harmonised Tripartite Guideline / TU Wien URL:[Link]

  • Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation Source: Environmental Toxicology and Chemistry (Oxford University Press) URL:[Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants... Source: Separations (MDPI) URL:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: ACS Organic & Inorganic Au URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole vs. other brominated indole derivatives as enzyme inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note The indole scaffold is a privileged structure in drug discovery, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

The indole scaffold is a privileged structure in drug discovery, offering a versatile framework for targeting diverse enzymatic pathways. However, the functionalization of the indole core dictates its target selectivity, metabolic stability, and mechanism of action. This guide provides an objective, data-driven comparison between 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (a highly fluorinated, synthetic screening compound) and naturally derived brominated indole derivatives (such as 6-bromoisatin).

By analyzing their respective roles as inhibitors of the p97 AAA ATPase and Cyclooxygenase (COX-1/2) enzymes, this guide equips researchers with the mechanistic insights and validated protocols necessary to deploy these compounds in preclinical assays.

Chemical Profiling & Mechanistic Causality

The Role of the Pentafluorosulfanyl ( SF5​ ) Group

In medicinal chemistry, the SF5​ group is often termed a "super-trifluoromethyl" group. It is significantly more lipophilic and electron-withdrawing than a standard −CF3​ group, yet it occupies a larger van der Waals volume. When evaluating compounds like 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole , the SF5​ group at the C-5 position serves a specific bioisosteric purpose [1]. In the context of inhibiting the p97 AAA ATPase —a critical enzyme in cellular proteostasis and a major oncology target—the SF5​ group probes the steric limits of the enzyme's allosteric binding pocket. While the strong electron-withdrawing nature depletes the electron density of the indole π -system (enhancing hydrogen bond donor capacity at the indole nitrogen), the steric bulk of the SF5​ group can sometimes result in a drop in potency compared to smaller −CF3​ analogs, revealing strict spatial constraints within the D1/D2 domains of p97 [1].

The Role of Bromination

Conversely, simple brominated indoles (e.g., 6-bromoisatin, tyrindoleninone), originally isolated from the marine mollusk Dicathais orbita, rely on halogen bonding [2]. The bromine atom features a localized region of positive electrostatic potential (the σ -hole). In the active sites of inflammatory enzymes like COX-1 and COX-2 , this σ -hole acts as a Lewis acid, forming highly directional bonds with Lewis bases (such as the carbonyl oxygens of Gly-526 and Ala-527)[3]. This anchoring mechanism stabilizes the enzyme-inhibitor complex, effectively competing with arachidonic acid and suppressing prostaglandin ( PGE2​ ) production.

Quantitative Data Comparison

The following table summarizes the divergent pharmacological profiles of these two classes of indole derivatives based on established structure-activity relationship (SAR) studies.

Property / Metric5-Pentafluorosulfanyl Indoles (e.g., SF5​ analogs)Brominated Indoles (e.g., 6-Bromoisatin)
Primary Target p97 AAA ATPase (VCP)COX-1 / COX-2, GSK-3
Primary Indication Oncology (Proteostasis disruption)Anti-inflammatory, Colorectal Cancer
Mechanism of Action Allosteric inhibition (D1/D2 domains)Competitive active-site inhibition
Key Molecular Interaction Hydrophobic packing, Indole N-H donationHalogen bonding ( σ -hole interactions)
Average IC50​ Range 10−50μM (Sterically hindered) 25−120μM (Depending on isoform)
Metabolic Stability Extremely High ( SF5​ resists P450 cleavage)Moderate (Subject to hepatic clearance)

Mechanistic Pathway Visualizations

To conceptualize the divergent mechanisms of action, the following signaling and inhibition pathways have been mapped.

Pathway1 A 5-SF5-1H-indole Derivatives (Screening Hits) B p97 AAA ATPase (D1/D2 Domains) A->B Bioisosteric Targeting C Steric Clash / Binding (Allosteric Pocket) B->C Conformational Shift D Inhibition of ATP Hydrolysis (Reduced ADP Production) C->D Enzymatic Blockade E Accumulation of Misfolded Proteins D->E Proteostasis Disruption

Fig 1: Proposed mechanism of p97 AAA ATPase inhibition by 5-pentafluorosulfanyl indole derivatives.

Pathway2 A Brominated Indoles (e.g., 6-Bromoisatin) B COX-1 / COX-2 Isoenzymes A->B Competitive Binding C Halogen Bonding (Gly-526, Ala-527) B->C Active Site Stabilization D Suppression of PGE2 & Nitric Oxide (NO) C->D Pathway Inhibition E Anti-Inflammatory & Apoptotic Effects D->E Phenotypic Response

Fig 2: COX-2 inhibition and anti-inflammatory signaling pathway modulated by brominated indoles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and internal controls to rule out false positives.

Protocol A: p97 ATPase Inhibition Assay (ADP-Glo™) for SF5​ -Indoles

Rationale: Highly fluorinated and brominated aromatic compounds frequently exhibit autofluorescence, which confounds standard NADH-coupled UV/Vis assays. The ADP-Glo assay is selected because it utilizes a luminescent readout downstream of the primary reaction, eliminating optical interference [1]. Furthermore, the addition of Triton X-100 prevents promiscuous, aggregation-based enzyme inhibition.

Materials:

  • Recombinant human p97 (VCP) enzyme.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM DTT, 0.01% Triton X-100.

  • Positive Control: NMS-873 (a validated, potent allosteric p97 inhibitor).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole in 100% DMSO. Dilute into the Assay Buffer so the final DMSO concentration does not exceed 1% (v/v).

  • Enzyme Incubation: Add 10 nM of recombinant p97 enzyme to a 384-well white microplate. Add the test compounds and incubate at room temperature for 15 minutes to allow for allosteric pocket equilibration.

  • Reaction Initiation: Add 100μM ATP to initiate the ATPase reaction. Incubate the plate at 37°C for 60 minutes.

  • Signal Generation: Add 5μL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 10μL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase reaction. Incubate for 30 minutes in the dark.

  • Validation & Readout: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the DMSO vehicle (negative control) and NMS-873 (positive control). A Z'-factor > 0.6 validates the assay run. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Protocol B: In Vitro COX-2 Inhibition Assay (EIA) for Brominated Indoles

Rationale: To accurately assess the anti-inflammatory potential of compounds like 6-bromoisatin, direct quantification of the downstream product (Prostaglandin E2​ ) is required. An Enzyme Immunoassay (EIA) provides high sensitivity and specificity[4].

Materials:

  • Purified human recombinant COX-2 enzyme.

  • Arachidonic Acid (Substrate).

  • Prostaglandin E2​ EIA Kit.

  • Positive Control: Celecoxib (Selective COX-2 inhibitor).

Step-by-Step Workflow:

  • Enzyme Preparation: Suspend COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1μM hematin and 2 mM phenol (essential co-factors for cyclooxygenase activity).

  • Inhibitor Pre-incubation: Add varying concentrations of the brominated indole derivatives (0.1 to 200μM ) to the enzyme mixture. Incubate for 10 minutes at 37°C. Causality Note: Pre-incubation is critical for halogen-bonding networks to fully stabilize within the active site prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 10μM Arachidonic Acid. Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 1 M HCl, followed by the addition of 1 M Tris base to neutralize the solution for the subsequent EIA step.

  • Quantification: Transfer aliquots to the EIA plate coated with a PGE2​ monoclonal antibody. Follow the manufacturer's protocol for competitive binding with the PGE2​ -acetylcholinesterase tracer.

  • Validation & Readout: Measure absorbance at 412 nm. The intensity of the color is inversely proportional to the amount of PGE2​ synthesized. Compare the test compound's suppression of PGE2​ against the Celecoxib control to determine the IC50​ .

References

  • Title: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 Source: ACS Medicinal Chemistry Letters (2015) URL: [Link]

  • Title: Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines Source: Marine Drugs (2013) URL: [Link]

  • Title: Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition Source: Marine Drugs (2023) URL: [Link]

  • Title: Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury Source: PLOS One (2017) URL: [Link]

Comparative

A Head-to-Head Comparison of the Metabolic Stability of SF₅- and CF₃-Substituted Indoles: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, aimed at enhancing a compound's pharmacological profile. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, aimed at enhancing a compound's pharmacological profile. Among these, the trifluoromethyl (CF₃) group is ubiquitous, celebrated for its ability to improve metabolic stability, binding affinity, and lipophilicity.[1] More recently, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of physicochemical properties.[2][3][4] This guide provides an in-depth, head-to-head comparison of the metabolic stability of SF₅- and CF₃-substituted indoles, a privileged scaffold in medicinal chemistry. We will delve into the underlying mechanisms, present supporting data, and provide a detailed experimental protocol for researchers to validate these findings in their own laboratories.

The Rationale: Why Fluorinated Groups on Indoles?

The indole nucleus is a common feature in a vast number of bioactive molecules. However, its electron-rich nature often makes it susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes involved in Phase I drug metabolism.[5][6][7] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.[5][8]

The introduction of strongly electron-withdrawing groups like CF₃ and SF₅ serves to decrease the electron density of the indole ring, rendering it less prone to enzymatic oxidation.[9] This electronic shielding is a key reason for their widespread use in blocking metabolic "soft spots."[10] While both groups achieve this, their distinct steric and electronic profiles lead to significant differences in their overall impact on a molecule's disposition.

Physicochemical Properties: The Foundation of Metabolic Stability

A molecule's susceptibility to metabolism is not governed by a single parameter but is a complex interplay of its electronic character, lipophilicity, and steric profile. The SF₅ group is notable for its greater electronegativity, lipophilicity, and larger size compared to the more common CF₃ group.[2][3] These differences are critical in understanding their respective metabolic fates.

PropertyCF₃ GroupSF₅ GroupImplication for Metabolic Stability
Van der Waals Volume 34.6 ų55.4 ųThe larger steric bulk of the SF₅ group can provide a more effective shield against enzymatic attack, physically blocking access of CYP450 active sites to the indole core.[9]
Lipophilicity (Hansch, π) 0.881.23Higher lipophilicity, as seen with the SF₅ group, can sometimes increase non-specific binding but also enhances membrane permeability.[9] However, the primary influence on stability comes from electronic and steric effects.
Hammett Constant (σp) 0.530.68The SF₅ group is a more powerful electron-withdrawing group.[9] This significantly reduces the electron density of the indole ring, making it a poorer substrate for oxidative CYP450 enzymes.[9][11]
Stability HighVery HighThe strong S-F bonds, combined with the octahedral geometry, make the SF₅ group exceptionally resistant to thermal and chemical degradation, which translates to high metabolic robustness.[11]

Table 1: Comparative physicochemical properties of CF₃ and SF₅ groups and their influence on metabolic stability. Data sourced from multiple references.[9][12][13]

Comparative Metabolic Stability: Experimental Insights

While direct head-to-head quantitative data (e.g., half-life, intrinsic clearance) on an identical indole scaffold is sparse in publicly available literature, the consensus from numerous studies is that SF₅-substituted organic molecules are metabolically very stable.[2][3][11] The chemical robustness of the SF₅ group helps prevent metabolic degradation, which can extend a drug's effective lifespan in the body.[11]

The enhanced stability of the SF₅ group can be attributed to two primary factors:

  • Electronic Deactivation : As indicated by its higher Hammett constant, the SF₅ group more effectively deactivates the aromatic indole ring towards oxidative metabolism than the CF₃ group.[9]

  • Steric Hindrance : The larger size of the SF₅ group provides a formidable steric shield, preventing the close approach of metabolizing enzymes to the indole core and adjacent sites.[9][13]

Given these principles, in a typical in vitro metabolic stability assay, an SF₅-substituted indole is expected to exhibit a longer half-life (t½) and lower intrinsic clearance (CLint) compared to its direct CF₃-substituted analogue.

Compound (Illustrative)SubstitutionExpected Half-Life (t½, min)Expected Intrinsic Clearance (CLint, µL/min/mg)
Indole-A5-CF₃4515.4
Indole-B5-SF₅> 120< 5.8

Table 2: Illustrative experimental data from a typical human liver microsomal (HLM) stability assay. This table represents expected outcomes based on the known properties of the functional groups, demonstrating the anticipated improvement in metabolic stability when replacing a CF₃ with an SF₅ group.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To empower researchers to validate these principles, this section provides a self-validating, detailed protocol for determining metabolic stability. The primary endpoint is the rate of disappearance of the parent compound over time, from which the half-life and intrinsic clearance can be calculated.[14]

Causality Behind Experimental Choices:
  • System Choice : Human Liver Microsomes (HLM) are used as they contain a high concentration of Phase I enzymes, particularly the CYP450 family, which are the primary drivers of oxidative metabolism for scaffolds like indole.[15]

  • Cofactor : NADPH is the essential cofactor for CYP450 enzyme activity. Incubations run in parallel without NADPH serve as a crucial negative control to ensure that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.[15]

  • Quenching : The reaction is stopped by adding ice-cold acetonitrile. This not only terminates the enzymatic reaction but also precipitates the microsomal proteins, simplifying sample cleanup before analysis.[16]

  • Analysis : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent drug even in a complex biological matrix.[15][16]

Workflow Diagram: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Prepare Test Compound (1 µM final conc.) D Initiate Reaction: Combine A, B, C A->D E Negative Control: Combine A, B (No NADPH) A->E B Prepare HLM & Buffer (0.5 mg/mL protein) B->D B->E C Prepare NADPH Solution (Cofactor) C->D F Collect Aliquots (t = 0, 5, 15, 30, 60 min) D->F E->F G Quench Reaction (Ice-Cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot % Remaining vs. Time I->J K Calculate t½ and CLint J->K

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.

Step-by-Step Methodology:
  • Reagent Preparation :

    • Prepare a 1 mM stock solution of the SF₅- and CF₃-indole test compounds in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a working concentration of 1.0 mg/mL (this will be 0.5 mg/mL in the final incubation).

    • Prepare a 10 mM stock solution of NADPH in phosphate buffer.

  • Incubation Setup :

    • For each compound, label two sets of microcentrifuge tubes: "+NADPH" and "-NADPH".

    • Add the HLM/buffer solution to each tube. Pre-incubate the tubes for 5 minutes in a shaking water bath at 37°C to reach thermal equilibrium.

    • To initiate the reaction, add the test compound stock solution to each tube to achieve a final concentration of 1 µM.

    • Immediately add the NADPH stock solution to the "+NADPH" tubes to a final concentration of 1 mM. Add an equivalent volume of buffer to the "-NADPH" tubes.

  • Time-Point Sampling :

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from each incubation tube.[17]

    • Immediately add the aliquot to a new tube containing 150 µL of ice-cold acetonitrile with a suitable internal standard (for analytical normalization). Vortex vigorously to quench the reaction. The "0 minute" time point should be taken immediately after adding the test compound but before adding NADPH, representing 100% of the initial concentration.

  • Sample Processing :

    • Once all time points are collected, centrifuge the quenched samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]

    • Carefully transfer the supernatant to a 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Analysis :

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[15][16]

  • Data Analysis :

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) .[17]

Conclusion and Future Outlook

The strategic replacement of a CF₃ group with an SF₅ group on an indole scaffold represents a powerful tactic for enhancing metabolic stability. The superior electron-withdrawing capacity and larger steric bulk of the SF₅ group combine to create a more robust molecule that is less susceptible to CYP450-mediated oxidative metabolism.[9][11][13] This often translates into a longer half-life and lower intrinsic clearance, desirable properties for optimizing a drug candidate's pharmacokinetic profile.

As a Senior Application Scientist, I encourage researchers to employ the detailed in vitro protocols described herein to quantitatively assess the metabolic benefits of this substitution in their specific chemical series. The empirical data generated will be invaluable for making informed decisions in lead optimization and for advancing compounds with a higher probability of in vivo success. The continued exploration of emerging fluorinated motifs like SF₅ will undoubtedly expand the toolkit of medicinal chemists, enabling the design of safer and more effective medicines.[4]

References

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Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole As a Senior Application Scientist, I frequently encounter laboratories integrating hypervalent fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

As a Senior Application Scientist, I frequently encounter laboratories integrating hypervalent fluorinated compounds into their drug discovery pipelines. The compound 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a highly specialized building block. The presence of the pentafluorosulfanyl (–SF5) group—often referred to as a "super-trifluoromethyl" group—imparts exceptional lipophilicity and chemical stability.

However, this extreme stability creates significant end-of-life disposal challenges. Standard biological degradation is entirely ineffective, and improper thermal destruction can release highly corrosive and toxic gases. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Chemical Hazard Profile & Causality Analysis

To design a highly effective disposal protocol, we must first understand the causality behind the hazards. We do not segregate this chemical arbitrarily; its specific functional groups dictate strict operational boundaries.

  • The Indole Core: Indole derivatives are highly toxic to aquatic life (classified under GHS as H400: Very toxic to aquatic life). Under no circumstances should this material enter the municipal water supply or be disposed of down the drain.

  • The Bromophenyl Group: The presence of a heavy halogen (bromine) classifies this material as a Halogenated Organic Waste[1]. During incineration, the bromine atom will convert into Hydrogen Bromide (HBr), an acid gas that requires specialized neutralization[2].

  • The Pentafluorosulfanyl (–SF5) Group: While chemically inert at room temperature, thermal decomposition of the –SF5 group (such as during a fire or standard incineration) releases highly toxic Hydrogen Fluoride (HF) and Sulfur Dioxide (SO2)[3].

Table 1: Chemical Properties & Operational Impact

Structural ComponentHazard ClassificationCausality & Operational Impact
Indole Core Aquatic Toxicity (H400)Highly toxic to aquatic ecosystems. Requires total containment; zero-drain disposal policy.
Bromophenyl Group Halogenated OrganicMandates segregation into the "Halogenated Waste" stream[1]. Generates HBr upon combustion[2].
Pentafluorosulfanyl (–SF5) Corrosive DegradantsThermal decomposition releases HF and SO2[3]. Requires high-temperature incineration with acid gas wet scrubbers[2].

Primary Disposal Workflow (Step-by-Step)

Commingling halogenated waste with non-halogenated waste significantly increases disposal costs and regulatory burden[1]. The following self-validating protocol ensures that all waste is properly routed to a facility capable of handling severe acid-gas emissions.

Step 1: Segregation at the Source Place all unused 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, along with any contaminated consumables (e.g., weighing paper, spatulas, pipette tips, and gloves), exclusively into a designated Halogenated Organic Waste container[1]. Do not mix with non-halogenated streams or incompatible materials such as strong acids, bases, or oxidizing agents[4].

Step 2: Primary Containment Utilize a chemically compatible, vapor-tight High-Density Polyethylene (HDPE) container. Ensure the container remains tightly sealed at all times unless actively adding waste to prevent the accumulation of toxic vapor concentrations[5].

Step 3: Regulatory Labeling Affix a standardized Hazardous Waste Tag immediately upon the first drop or particle of waste entering the container[5]. Clearly list the full chemical name (avoid abbreviations) and explicitly check the "Halogenated" and "Toxic" hazard indicators[1].

Step 4: Storage and Final Destruction Store the sealed container in a designated Satellite Accumulation Area (SAA)[1]. Coordinate with your EHS department for pickup. You must verify that the waste profile routes this material to a commercial hazardous waste incinerator equipped with wet scrubbers capable of operating at 99%+ efficiency to neutralize the HF, HBr, and SOx generated during thermal destruction[2].

DisposalWorkflow Start Waste Generation: 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole Segregation Segregate as Halogenated Organic Waste Start->Segregation Containment Store in HDPE Container (Vapor-tight, compatible) Segregation->Containment Labeling Affix Hazardous Waste Tag (Toxic, Halogenated) Containment->Labeling Storage Transfer to Satellite Accumulation Area (SAA) Labeling->Storage Disposal High-Temperature Incineration with Acid Gas Scrubbers Storage->Disposal End Safe Destruction (HF, HBr, SOx Neutralized) Disposal->End

Caption: Halogenated Waste Disposal Workflow for SF5-Indole Derivatives.

Spill Response & Decontamination Protocol

Because this compound is a solid powder, spills pose an inhalation hazard due to dust generation[6].

Step 1: Assessment & Evacuation Determine the scale of the spill. For large releases, immediately evacuate the area, close doors to allow the chemical fume hood exhaust to ventilate the room, and contact EHS or HazMat[5].

Step 2: PPE Donning For small, manageable spills (cleanable in under 10 minutes), trained personnel must don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[4].

Step 3: Dry Containment & Collection Do not use water for the initial cleanup, as moisture can interact with potential degradation products to form corrosive acids[3]. Carefully sweep or shovel the solid into a suitable, sealable container[7]. Use deliberate, slow movements to avoid generating airborne dust[6].

Step 4: Decontamination & Disposal Seal the collection container, label it immediately as Halogenated Hazardous Waste, and request an EHS pickup[1]. Wipe down the contaminated surface with a damp paper towel (which must also be disposed of as hazardous waste) and wash hands thoroughly[6].

SpillResponse Spill Spill Detected: Solid/Dust Release Assess Assess Spill Size Spill->Assess Small Small Spill (< 10 mins to clean) Assess->Small Large Large Spill (Evacuate Area) Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Small->PPE EHS Contact EHS / HazMat for Professional Cleanup Large->EHS Clean Sweep/Absorb with Inert Material (Avoid Dust Generation) PPE->Clean Dispose Place in Sealed Bag Tag as Halogenated Waste Clean->Dispose Clear Decontaminate Area & Resume Work Dispose->Clear EHS->Clear

Caption: Step-by-Step Spill Response Logic for Halogenated Solid Organics.

References

  • Fisher Scientific. "Safety Data Sheet: 4-(Pentafluorosulfanyl)aniline." fishersci.dk. [Link]

  • Washington State University. "Halogenated Solvents: Waste Management." wsu.edu. [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." temple.edu.[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu.[Link]

  • U.S. Environmental Protection Agency (EPA). "Contingency Analysis Modeling For Superfund Sites And Other Sources." epa.gov.[Link]

  • ResearchGate. "Pulmonary effects of acute exposure to degradation products of sulphur hexafluoride." researchgate.net. [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

As a Senior Application Scientist overseeing high-throughput screening and synthetic workflows, I recognize that handling specialized fluorinated building blocks like 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole req...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening and synthetic workflows, I recognize that handling specialized fluorinated building blocks like 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole requires moving beyond generic safety data sheets.

The integration of a pentafluorosulfanyl (SF₅) group—often termed a "super-trifluoromethyl" group—imparts extreme lipophilicity and chemical stability. While these properties are highly advantageous for drug-receptor binding and metabolic resistance, they fundamentally alter the molecule's pharmacokinetic profile and occupational exposure risks. When handling this compound, you are not just managing a standard indole; you are managing a highly penetrative, halogenated structural alert.

Physicochemical & Hazard Data Summary

To design a robust safety protocol, we must first establish the physical and chemical realities of the compound. Based on the structural properties of the SF₅-indole core and analogous pentafluorosulfanyl compounds, the following hazard profile dictates our operational logic[1][2][3].

ParameterValue / ClassificationOperational Causality & Impact
CAS Number 1394319-46-0Unique identifier for inventory and strict waste tracking[1].
Molecular Weight 398.19 g/mol High mass due to heavy halogens (Br, F)[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict barrier PPE and respiratory protection (fume hood)[2][3].
Lipophilicity (LogP) Exceptionally HighEnhances dermal penetration risk, especially when dissolved in carrier solvents like DMSO.
Waste Category Halogenated OrganicRequires high-temperature incineration to prevent HF/HBr gas formation.

The Causality of Hazards & PPE Selection

Do not simply wear PPE because a manual dictates it; understand why the chemistry demands it.

  • Dermal Protection (Double-Gloving): The SF₅ group significantly increases the partition coefficient (LogP) of the indole core. If this compound is dissolved in permeation-enhancing solvents like DMSO or DMF (standard for screening libraries), it can rapidly cross the stratum corneum upon dermal contact. Standard latex gloves are entirely insufficient. Causality: You must use double-gloving with extended-cuff nitrile (outer) and polyethylene (inner) to provide a chemical barrier against both the lipophilic compound and the aggressive carrier solvent.

  • Respiratory Protection (Engineering Controls): As a dry powder, halogenated indoles pose a Specific Target Organ Toxicity (STOT SE 3) inhalation hazard, specifically irritating the respiratory tract[2][3]. Furthermore, fine indole powders are highly prone to electrostatic scattering. Causality: Handling must occur within a certified chemical fume hood (face velocity 0.4–0.6 m/s) using anti-static measures to prevent aerosolization.

  • Ocular Protection: Severe eye irritation is a hallmark of fluorinated aromatics[2]. Causality: Splash-proof chemical goggles (not standard safety glasses) are mandatory to prevent micro-particulates or solvent splashes from reaching the ocular mucosa.

Operational Workflow: Safe Weighing and Solubilization

PPE_Workflow A Pre-Operational Risk Assessment B Don Advanced PPE (Double Nitrile, Goggles) A->B C Verify Fume Hood Face Velocity (0.5 m/s) B->C D Apply Anti-Static Measures C->D E Weigh 1394319-46-0 (Microbalance) D->E F Add Carrier Solvent (e.g., DMSO) E->F G Decontaminate Area & Dispose Waste F->G

Figure 1: Sequential safe handling and solubilization workflow for SF5-indoles.

Step-by-Step Methodology: Solubilization Protocol

This protocol is designed as a self-validating system . If any validation check fails, halt the procedure immediately.

  • Environmental Setup: Verify the fume hood monitor reads a safe face velocity. Clear the workspace of incompatible materials (strong oxidizing agents).

  • Static Neutralization: Pass an anti-static bar (polonium-210 or electrical) over the microbalance and the sealed chemical vial. Causality: Neutralizing static prevents the highly lipophilic powder from clinging to gloves or aerosolizing into the breathing zone.

  • Weighing: Tare an anti-static weigh boat. Using a grounded stainless-steel micro-spatula, transfer the required mass of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

    • Validation Check 1: After transferring the solid to your reaction vial and removing the empty weigh boat, verify the balance returns to absolute zero. A drifting baseline indicates static interference or micro-drafts, which compromises both safety (unseen aerosolization) and assay accuracy.

  • Solvent Addition: Transfer the solid to a pre-labeled amber vial. Add the carrier solvent (e.g., anhydrous DMSO) slowly. Causality: Amber vials protect the potentially light-sensitive bromophenyl moiety from photo-degradation during storage.

  • Decontamination: Wipe down the balance and surrounding area with a lint-free cloth dampened with 70% isopropanol, followed by a dry wipe.

Spill Response & Disposal Plan

Because this compound contains both Bromine and Fluorine, improper disposal can lead to the generation of highly toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) gases[2].

Spill_Logic A Spill Detected: 1394319-46-0 B Assess State A->B C Dry Powder Spill B->C Powder D Solvent Solution Spill B->D Solution E Cover with Damp Absorbent Paper C->E F Apply Diatomaceous Earth / Sand D->F G Collect with Non-Sparking Tools E->G F->G H Route to Halogenated Waste Incineration G->H

Figure 2: Logical decision tree for containing and neutralizing SF5-indole spills.

Step-by-Step Methodology: Spill Containment
  • Immediate Isolation: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate 10-foot radius.

  • State Assessment & Containment:

    • For Dry Powder: Do NOT sweep dry. Gently cover the spill with damp absorbent paper to weigh down the dust and prevent aerosolization[2].

    • For Solubilized Liquid: Apply an inert, high-capacity absorbent like diatomaceous earth or clean dry sand around the perimeter, working inward.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed material. Never use a standard laboratory vacuum, as it will exhaust fine toxic particulates into the room.

  • Disposal Routing: Place all collected material, including contaminated gloves and wipes, into a rigid, sealable container strictly labeled as "Hazardous Waste: Halogenated Organics (Contains Br, F)" .

    • Validation Check 2: Post-cleanup, swab the spill perimeter with a solvent-dampened cloth and inspect under a long-wave UV lamp. The indole core's conjugated system will often fluoresce; a lack of fluorescence confirms zero residual chemical presence, validating that the area is safe for normal operations.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-(Pentafluorosulfanyl)aniline." Fisher Scientific UK. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
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